Technical Guide: Synthesis of 4-Bromo-5-methylindole-3-acetic Acid
Executive Summary This technical guide details the high-fidelity synthesis of 4-Bromo-5-methylindole-3-acetic Acid , a specialized halogenated auxin analog and pharmaceutical intermediate. The presence of the bromine ato...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the high-fidelity synthesis of 4-Bromo-5-methylindole-3-acetic Acid , a specialized halogenated auxin analog and pharmaceutical intermediate. The presence of the bromine atom at the C4 position, adjacent to the C5-methyl group, creates significant steric crowding and electronic deactivation, rendering standard electrophilic substitution pathways (like direct bromination of 5-methylindole) prone to regiochemical mixtures.
To ensure structural integrity and scalability, this guide proposes a convergent synthetic strategy :
Construction of the Indole Core: Utilizing the Leimgruber-Batcho Indole Synthesis . This method guarantees regiocontrol by pre-installing substituents on the benzene ring before cyclization, avoiding the isomer separation issues inherent in Fischer Indole synthesis for this specific substitution pattern.
Side-Chain Introduction: Employing the Gramine Protocol (Mannich Base intermediate) followed by cyanide displacement and hydrolysis. This pathway is selected over glyoxylic acid reduction to preserve the labile aryl bromide moiety under mild conditions.
Part 1: Retrosynthetic Analysis
The target molecule is dissected into two primary phases: the formation of the indole heterocycle and the elongation of the C3 carbon chain.
Disconnection 1 (Side Chain): The C3-acetic acid moiety is traced back to a 3-acetonitrile precursor, which is derived from a Gramine (3-dimethylaminomethyl) intermediate.
Disconnection 2 (Indole Core): The 4-bromo-5-methylindole core is disconnected via the C2-C3 bond using the Leimgruber-Batcho logic, leading to 2-bromo-4-nitro-m-xylene (1,3-dimethyl-2-bromo-4-nitrobenzene).
Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting material.
Part 2: Synthesis of the Indole Core (4-Bromo-5-methylindole)
Step 1: Regioselective Nitration
Objective: Synthesize 4-nitro-2-bromo-m-xylene.
Starting Material: 2-Bromo-m-xylene (1-bromo-2,6-dimethylbenzene is incorrect; correct commercial name is 2-bromo-m-xylene or 2-bromo-1,3-dimethylbenzene ).
Mechanism: The directing effects of the two methyl groups (ortho/para) and the bromine (ortho/para) reinforce substitution at the C4/C6 positions. Position 5 is sterically accessible but electronically less favored compared to C4/C6 which are para to methyl groups.
Protocol:
Dissolve 2-bromo-m-xylene (1.0 eq) in concentrated sulfuric acid at 0°C.
Dropwise add a mixture of fuming nitric acid and sulfuric acid (1:1), maintaining temperature <10°C to prevent dinitration.
Stir for 2 hours at room temperature.
Pour onto crushed ice. Filter the yellow precipitate.
Purification: Recrystallize from ethanol. The major product is the 4-nitro isomer due to the cooperative directing effects of C1-Me (para) and C3-Me (ortho).
Step 2: Enamine Formation (Leimgruber-Batcho)
Objective: Convert the acidic methyl group (ortho to nitro) into a dimethylamino-nitrostyrene.
Rationale: The methyl group at C3 is ortho to the nitro group, making its protons sufficiently acidic to condense with DMF-DMA. The methyl at C1 is para and significantly less reactive in this context.
Protocol:
Dissolve 4-nitro-2-bromo-m-xylene in anhydrous DMF.
Add 1.5 eq of DMF-DMA and 0.1 eq of pyrrolidine.
Heat to 110°C under nitrogen for 12-18 hours. The solution will turn deep red (characteristic of enamines).[1]
Evaporate volatiles under reduced pressure. The red residue is typically used directly in the next step without extensive purification to avoid polymerization.
Step 3: Reductive Cyclization
Objective: Cyclize the enamine to form the indole ring while preserving the bromine atom.
Critical Control Point:Avoid Catalytic Hydrogenation (Pd/C) . Standard hydrogenation will likely debrominate the ring. Use Iron/Acetic Acid or Titanium(III) Chloride .
Protocol (Fe/AcOH Method):
Dissolve the crude enamine in glacial acetic acid (AcOH) and Ethanol (1:1).
Add Iron powder (Fe, 5.0 eq) portion-wise at 50°C.
Heat to reflux for 2 hours. The nitro group reduces to an amine, which spontaneously attacks the enamine double bond, eliminating dimethylamine to close the ring.
Filter through Celite to remove iron residues.
Concentrate the filtrate, neutralize with NaHCO3, and extract with Ethyl Acetate.
Objective: Convert the nitrile to the final carboxylic acid.
Reagents: KOH, Ethanol/Water.
Protocol:
Reflux the nitrile in 20% KOH (aq) and Ethanol (1:1) for 6 hours.
Evaporate ethanol.
Acidify the aqueous residue with HCl to pH 3.
The product, 4-Bromo-5-methylindole-3-acetic Acid , will precipitate.
Final Purification: Recrystallization from Ethanol/Water.
Part 4: Process Visualization
Figure 2: Complete synthetic workflow emphasizing the preservation of the bromine atom.
Part 5: Key Analytical Data & Troubleshooting
Parameter
Expected Observation
Troubleshooting Note
Nitration Regioselectivity
Major product is 4-nitro (solid).
If oil persists, mixed isomers (4- and 6-nitro) may be present. Recrystallize from EtOH.
Enamine Color
Deep red/crimson.
If solution remains pale, DMF-DMA is hydrolyzed or temp is too low.
Debromination Risk
High during cyclization if Pd/C is used.
Strictly use Fe/AcOH or Zn/AcOH. Monitor MS for M-Br peak (mass -79/81).
Cyanide Safety
Evolution of HCN gas upon acidification.
Quench all aqueous waste with bleach (NaOCl) before disposal.
References
Batcho, A. D., & Leimgruber, W. (1985). "The Leimgruber-Batcho Indole Synthesis." Organic Reactions, 32, 53-203.
Snyder, H. R., Smith, C. W., & Stewart, J. M. (1944). "The Synthesis of Tryptophan from Gramine." Journal of the American Chemical Society, 66(2), 200–204.
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[2] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[2] (Validates Leimgruber-Batcho for bromoindoles).
Speeter, M. E., & Anthony, W. C. (1954).[3] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. (Cited as alternative C3-functionalization strategy).
Chemical properties of 4-Bromo-5-methylindole-3-acetic Acid
The following technical guide details the chemical properties, synthesis, and biological interface of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) . This monograph is structured for researchers requiring a deep und...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and biological interface of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) . This monograph is structured for researchers requiring a deep understanding of this specific halogenated/methylated indole scaffold, which serves as both a potent auxin analog in plant physiology and a privileged scaffold in medicinal chemistry (specifically in C5a receptor modulation).
Physicochemical Profile & Core Identity[1]
4-Bromo-5-methylindole-3-acetic Acid is a di-substituted indole derivative characterized by significant steric bulk at the 4-position and increased lipophilicity at the 5-position compared to the native phytohormone Indole-3-acetic acid (IAA). These structural modifications drastically alter its metabolic stability and receptor binding kinetics.
2.8 – 3.1 (High lipophilicity vs. IAA LogP ~1.[1][2][3]4)
Solubility
Soluble in DMSO, EtOH, MeOH; sparingly soluble in water.
Appearance
Off-white to pale beige crystalline solid (purified).
Structural Significance
4-Bromo Steric Block: The bromine atom at C4 exerts a "buttressing effect." In auxin biology, 4-substituted indoles (like 4-Cl-IAA) often exhibit higher biological activity than IAA because the substituent prevents enzymatic degradation by peroxidases and alters the fit within the TIR1 ubiquitin-ligase receptor pocket.
5-Methyl Lipophilicity: The methyl group at C5 increases the compound's hydrophobicity, facilitating membrane permeability. In medicinal chemistry, this 4,5-substitution pattern is critical for locking the indole ring into specific conformations within hydrophobic protein pockets (e.g., C5a receptors).
Synthetic Methodology (Self-Validating Protocol)
Since this compound is a specialized intermediate, commercial availability is often limited to the precursor 4-bromo-5-methylindole . The following protocol describes the conversion of this precursor to the acetic acid derivative using the Oxalyl Chloride (Glyoxyl) Route , chosen for its high regioselectivity at the C3 position.
Precursor Synthesis (Context)
The starting material, 4-bromo-5-methylindole (CAS 610794-15-5), is typically synthesized via the Leimgruber-Batcho indole synthesis or from 2-bromo-m-xylene via nitration and cyclization, as described in pharmaceutical patents for C5a modulators [1].
Step-by-Step Synthesis of 4-B-5-M-IAA
Phase 1: Acylation (Glyoxylation)
Objective: Install the two-carbon side chain at C3.
Objective: Remove the ketone oxygen to form the acetic acid ester.
Reagents: Sodium Hypophosphite (NaH₂PO₂), Palladium on Carbon (Pd/C) OR Triethylsilane (Et₃SiH) with TFA if halogen retention is critical (Pd/C can sometimes dehalogenate).
Dissolve the glyoxyl ester from Phase 1 in Dichloromethane (DCM).
Add Et₃SiH (3.0 eq) and TFA (excess).
Stir at room temperature for 16 hours.
Mechanism: Ionic hydrogenation reduces the C=O benzylic ketone to CH₂ without touching the aromatic bromine.
Workup: Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄.
Phase 3: Saponification
Objective: Hydrolyze the ester to the free acid.
Reagents: LiOH (2.0 eq) in THF/Water (3:1).
Protocol:
Stir the ester in the LiOH solution at room temperature for 4 hours.
Validation: Monitor by TLC (disappearance of the less polar ester spot).
Isolation: Acidify carefully with 1M HCl to pH 3. The product, 4-Bromo-5-methylindole-3-acetic Acid , will precipitate.
Filter, wash with cold water, and recrystallize from Ethanol/Water.
Biological Interface & Mechanism of Action
A. Plant Physiology: The "Super-Auxin" Effect
In plant biology, this molecule functions as a degradation-resistant auxin analog.
TIR1 Interaction: The Transport Inhibitor Response 1 (TIR1) protein acts as an auxin receptor. The 4-bromo substituent occupies a specific hydrophobic niche in the auxin-binding pocket, often increasing affinity compared to native IAA.
Metabolic Resistance: Native IAA is rapidly degraded by GH3-family conjugating enzymes and peroxidases. The steric bulk of the 4-Br and 5-Me groups hinders these enzymes, leading to a "long-acting" phenotype in tissue culture (sustained cell division/elongation).
B. Medicinal Chemistry: C5a Receptor Modulation
The 4-bromo-5-methylindole core is a privileged scaffold in drug discovery, specifically for antagonists of the C5a receptor (a G-protein coupled receptor involved in inflammation).
Pharmacophore Role: The indole NH acts as a hydrogen bond donor, while the 4-Br and 5-Me groups lock the molecule into a hydrophobic cleft of the receptor, preventing the binding of the anaphylatoxin C5a protein [1].
Visualization of Pathways[5]
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Regioselective synthesis of 4-B-5-M-IAA via the Glyoxyl/Oxalyl Chloride route.
Diagram 2: Biological Signaling Interface
Caption: Mechanism of Action in the Auxin Signaling Pathway (TIR1-mediated).
References
Zhang, P., et al. (2004). 3-Substituted-6-aryl pyridines as C5a receptor modulators. World Intellectual Property Organization, Patent WO2004043925A2. (Describes the synthesis of the 4-bromo-5-methylindole precursor).
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3-13. (Authoritative review on 4-halogenated auxins establishing the "buttressing effect").
An In-depth Technical Guide to the Biological Activity of 4-Bromo-5-methylindole-3-acetic Acid
Introduction: Unveiling a Novel Substituted Auxin Analog 4-Bromo-5-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the principal and most ubiquitous auxin in the plant kingdom. The ind...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Substituted Auxin Analog
4-Bromo-5-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the principal and most ubiquitous auxin in the plant kingdom. The indole-3-acetic acid scaffold is a cornerstone in plant development, orchestrating a symphony of physiological processes including cell division, elongation, and differentiation. In recent years, synthetic modifications to the indole ring of IAA have garnered significant interest from researchers in both agricultural and biomedical fields. The introduction of halogen and alkyl substituents can dramatically alter the biological activity of the parent molecule, leading to compounds with enhanced potency, selectivity, or entirely novel functionalities.
This technical guide provides a comprehensive overview of the anticipated biological activities of 4-Bromo-5-methylindole-3-acetic acid, drawing upon the established knowledge of its constituent chemical moieties. While direct experimental data on this specific compound is limited in publicly available literature, a robust understanding of its potential can be extrapolated from studies on closely related brominated, methylated, and other substituted indole-3-acetic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis, biological mechanisms, and potential applications of this intriguing molecule. We will delve into its likely roles as a potent plant growth regulator and a prospective anticancer agent, providing theoretical frameworks, detailed experimental protocols for its characterization, and insights into the causality behind these experimental designs.
Synthesis of 4-Bromo-5-methylindole-3-acetic Acid: A Strategic Approach
The synthesis of 4-Bromo-5-methylindole-3-acetic acid can be approached through a multi-step process, leveraging established methods for the modification of the indole core and the subsequent addition of the acetic acid side chain. A plausible synthetic route would commence with a commercially available or synthesized substituted indole, such as 4-bromo-5-methylindole.
A general method for synthesizing substituted indole-3-acetic acids involves a Friedel-Crafts acylation of the substituted indole, followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis[1]. This approach offers versatility for creating a variety of substituted IAAs.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Bromo-5-methylindole-3-acetic Acid.
Detailed Synthetic Protocol
Step 1: Friedel-Crafts Acylation
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-bromo-5-methylindole (1 equivalent) and a suitable catalyst (e.g., zinc chloride, 4.6 equivalents) in a dry, inert solvent (e.g., dichloromethane).
Slowly add the acylating reagent, such as acetic anhydride (2 equivalents), to the stirred mixture.
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice water.
Separate the organic layer and wash it with water and brine.
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude 1,3-diacetyl-4-bromo-5-methylindole. This intermediate can often be used in the next step without further purification.
Step 2: Willgerodt-Kindler Rearrangement and Hydrolysis
To the crude 1,3-diacetyl-4-bromo-5-methylindole, add morpholine (3.7 equivalents) and sulfur (2.5 equivalents).
Heat the mixture to reflux for 3-9 hours.
After the rearrangement is complete, add methanol to dissolve the product, and decolorize with activated carbon if necessary.
Filter the hot solution and allow it to cool.
Add a mixture of 70% ethanol and a 15% solution of an inorganic base (e.g., sodium hydroxide).
Heat the mixture to reflux for 1-4 hours to facilitate hydrolysis.
After cooling, filter the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the final product.
Collect the solid by filtration, wash with water until neutral, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-5-methylindole-3-acetic Acid.
Anticipated Biological Activities and Mechanisms of Action
The biological profile of 4-Bromo-5-methylindole-3-acetic acid is predicted to be a composite of the effects conferred by the indole-3-acetic acid backbone, the bromo substituent at the 4-position, and the methyl group at the 5-position.
Plant Growth Regulation: A Potent Auxin Analog
Indole-3-acetic acid and its analogs are potent plant growth regulators[2]. The introduction of halogen atoms into the benzene ring of IAA has been shown to produce an unexpected increase in the level of its activity[3]. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin found in some legumes and exhibits higher activity in certain bioassays than IAA[4]. Similarly, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root formation-promoting activity[5].
The presence of the bromo group at the 4-position of 4-Bromo-5-methylindole-3-acetic acid is expected to confer potent auxin or even herbicidal activity at higher concentrations[1][6]. The methyl group at the 5-position may further modulate this activity, potentially influencing receptor binding affinity and metabolic stability. 5-Methylindole-3-acetic acid itself is a known plant growth regulator that promotes cell elongation and division[2].
Expected Auxin-like Effects:
Stimulation of cell elongation and division: Leading to increased plant growth and development.
Promotion of root initiation: Particularly adventitious root formation in cuttings.
Regulation of apical dominance and fruit development.
Anticancer Potential: A Pro-oxidative Approach
A compelling area of investigation for substituted IAAs is their potential as anticancer agents. Indole-3-acetic acid itself can be oxidized by peroxidases to generate reactive radical species that are toxic to tumor cells[7]. This forms the basis of a targeted cancer therapy strategy known as gene-directed enzyme prodrug therapy (GDEPT), where a peroxidase enzyme is delivered to the tumor site to activate a systemically administered, non-toxic IAA prodrug[8].
The presence of a halogen, such as bromine, on the indole ring can enhance this pro-oxidant activity. Studies have shown that halogenated IAAs are more cytotoxic than the parent compound when activated by horseradish peroxidase (HRP)[8]. The cytotoxic effects of IAA and its derivatives are linked to the production of reactive oxygen species (ROS), which can induce DNA damage, apoptosis, and necrosis in cancer cells[9].
Proposed Anticancer Mechanism:
Caption: Proposed pro-oxidative anticancer mechanism of 4-Bromo-5-methylindole-3-acetic Acid.
It is hypothesized that 4-Bromo-5-methylindole-3-acetic acid will act as a prodrug, which upon enzymatic oxidation in the tumor microenvironment, will generate cytotoxic radicals and ROS, leading to selective cancer cell death.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 4-Bromo-5-methylindole-3-acetic Acid, a series of in vitro and in vivo experiments are necessary.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
Cancer cell lines (e.g., human neuroblastoma SH-SY5Y, colon cancer HT-29) and a non-cancerous control cell line (e.g., retinal pigment epithelial ARPE-19).
4-Bromo-5-methylindole-3-acetic Acid, dissolved in a suitable solvent (e.g., DMSO).
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
Solubilization solution (e.g., DMSO or acidified isopropanol).
96-well plates.
Procedure:
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 4 x 10³ cells per well and incubate overnight.
Treatment: Treat the cells with increasing concentrations of 4-Bromo-5-methylindole-3-acetic Acid (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in absorbance indicates a decrease in viable cells, thus quantifying the cytotoxic effect of the compound.
This classic bioassay measures the auxin activity of a compound.
Materials:
Oat (Avena sativa) seeds.
4-Bromo-5-methylindole-3-acetic Acid and Indole-3-acetic acid (IAA) as a positive control.
Buffer solution (e.g., phosphate buffer with sucrose).
Petri dishes.
Procedure:
Seed Germination: Germinate oat seeds in the dark for 3-4 days.
Coleoptile Sectioning: Under dim light, excise 10 mm sections from the sub-apical region of the coleoptiles.
Incubation: Place the coleoptile sections in Petri dishes containing the buffer solution with various concentrations of 4-Bromo-5-methylindole-3-acetic Acid and IAA (e.g., 10⁻⁸ to 10⁻⁴ M). Include a buffer-only control.
Measurement: Incubate the sections in the dark for 24 hours and then measure the final length of the coleoptiles.
Data Analysis: Calculate the percentage of elongation compared to the initial length and plot a dose-response curve to compare the activity with IAA.
Causality: Auxins promote cell elongation in oat coleoptiles. The extent of elongation is directly proportional to the auxin activity of the test compound.
While typically used to measure antioxidant activity, a modified version can indicate pro-oxidant potential in the presence of an activating system.
Materials:
4-Bromo-5-methylindole-3-acetic Acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.
Horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).
Spectrophotometer.
Procedure:
Reaction Mixture: In a microplate well, prepare a reaction mixture containing the test compound at various concentrations, HRP, and H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 6.0).
Incubation: Incubate the mixture for a short period to allow for the generation of radical species.
DPPH Addition: Add the DPPH solution to the reaction mixture.
Absorbance Measurement: Immediately measure the change in absorbance at 517 nm over time. A rapid decrease in absorbance indicates radical scavenging (antioxidant activity), while an increase or no change in the rate of DPPH reduction compared to a control without the compound might suggest pro-oxidant activity under these specific conditions. A more direct measure of pro-oxidant activity would involve assays that measure lipid peroxidation or the oxidation of specific substrates[7].
Data Analysis: Compare the rate of DPPH reduction in the presence and absence of the test compound and the activating system.
Causality: This assay indirectly assesses the generation of radicals from the test compound by HRP/H₂O₂. The generated radicals can then interact with DPPH. The interpretation requires careful comparison with appropriate controls.
Data Presentation and Visualization
Table 1: Anticipated In Vitro Cytotoxicity of 4-Bromo-5-methylindole-3-acetic Acid
Cell Line
Compound
Incubation Time (h)
Predicted IC₅₀ (µM)
SH-SY5Y (Neuroblastoma)
4-Bromo-5-methyl-IAA
48
< 50
HT-29 (Colon Cancer)
4-Bromo-5-methyl-IAA
48
< 50
ARPE-19 (Non-cancerous)
4-Bromo-5-methyl-IAA
48
> 100
Note: These are predicted values based on the known cytotoxicity of other halogenated indole-3-acetic acid derivatives. Experimental verification is required.
Diagrams of Key Workflows
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
4-Bromo-5-methylindole-3-acetic acid represents a promising, yet underexplored, synthetic auxin analog. Based on the well-documented biological activities of related substituted indole-3-acetic acids, it is reasonable to hypothesize that this compound will exhibit potent plant growth regulatory properties and significant potential as a pro-oxidative anticancer agent. The bromine and methyl substitutions on the indole ring are key determinants of its anticipated enhanced bioactivity.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these predicted biological effects. Future research should focus on the precise synthesis and purification of 4-Bromo-5-methylindole-3-acetic acid, followed by comprehensive in vitro and in vivo testing to validate its efficacy and elucidate its mechanisms of action. Of particular interest will be its performance in GDEPT models for targeted cancer therapy and its potential as a selective herbicide or a highly active plant growth promoter in agriculture. The exploration of this and other novel substituted auxins will undoubtedly continue to open new avenues in both medicine and plant science.
References
CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google P
How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (URL: [Link])
Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (URL: [Link])
Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures - MDPI. (URL: [Link])
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed. (URL: [Link])
the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells - CNR-IRIS. (URL: [Link])
Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - MDPI. (URL: [Link])
Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant - MDPI. (URL: [Link])
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - NIH. (URL: [Link])
The mechanism of indole acetic acid cytotoxicity - PubMed. (URL: [Link])
In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed. (URL: [Link])
Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed. (URL: [Link])
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as - Semantic Scholar. (URL: [Link])
The Binding of Indole-3-acetic Acid and 3-Methyleneoxindole to Plant Macromolecules. (URL: [Link])
CN102558017A - Method for preparing 5-bromoindole - Google P
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - MDPI. (URL: [Link])
GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis - WUR eDepot. (URL: [Link])
Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed. (URL: [Link])
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. (URL: [Link])
Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC. (URL: [Link])
Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells - MDPI. (URL: [Link])
Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer | Content for health professionals. (URL: [Link])
Characterization of indole-3-acetic acid content in inoculant fractions and its effect on plant growth1 - SciELO. (URL: [Link])
Mechanism of Action of 4-Bromo-5-methylindole-3-acetic Acid: A Technical Guide
Part 1: Executive Summary & Chemical Identity 4-Bromo-5-methylindole-3-acetic Acid (CAS: 1388072-49-8) is a specialized halogenated derivative of Indole-3-acetic Acid (IAA), the primary naturally occurring auxin in plant...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
4-Bromo-5-methylindole-3-acetic Acid (CAS: 1388072-49-8) is a specialized halogenated derivative of Indole-3-acetic Acid (IAA), the primary naturally occurring auxin in plants. While often utilized as a high-value synthetic intermediate in the development of pharmaceutical agents (including C5a receptor modulators and antiviral indoles), its structure intrinsically classifies it as a bioactive auxin analog.
In the context of chemical biology and plant physiology, this compound serves as a critical probe for investigating the Structure-Activity Relationships (SAR) of the auxin signaling pathway. Its specific substitution pattern—a bromine atom at the C4 position and a methyl group at the C5 position—imparts unique steric and electronic properties that modulate its interaction with the TIR1/AFB family of F-box proteins, the nuclear auxin receptors.
The mechanism of action of 4-Bromo-5-methylindole-3-acetic Acid is defined by its ability to act as a ligand for the SCF^TIR1/AFB ubiquitin-ligase complex. Its activity is governed by the "molecular glue" paradigm, where the small molecule stabilizes the interaction between the E3 ligase receptor (TIR1) and its substrate (Aux/IAA repressors).
Receptor Binding & The "Molecular Glue" Effect
Unlike classical receptor-ligand interactions that induce a conformational change, auxins like 4-B-5-M-IAA bind to the bottom of a hydrophobic pocket within the Transport Inhibitor Response 1 (TIR1) protein.
Binding Pocket Dynamics: The indole ring intercalates between the leucine-rich repeat (LRR) domain of TIR1 and the Aux/IAA polypeptide.
Role of C4-Bromine: The C4 position of the indole ring is critical for receptor affinity. Research on 4-Chloro-IAA indicates that halogenation at this position often increases affinity due to enhanced hydrophobic contacts and prevention of metabolic degradation. The bulky bromine atom in 4-B-5-M-IAA likely imposes strict steric constraints, potentially altering the subset of Aux/IAA proteins recruited.
Role of C5-Methyl: The C5 position is oriented towards the base of the binding pocket. While large substituents (like phenyl in 5-Ph-IAA) create "bumps" that require engineered receptors (e.g., tir1-F79G), the smaller methyl group is generally accommodated by the wild-type receptor, often modulating the dissociation rate (
) of the ligand.
Ubiquitination and Proteasomal Degradation
Upon binding, 4-B-5-M-IAA stabilizes the formation of the TIR1–Auxin–Aux/IAA ternary complex.
Complex Assembly: The compound acts as an interfacial bridge, filling the gap between TIR1 and the degron motif (Domain II) of Aux/IAA repressor proteins.
Ubiquitination: This stable assembly recruits the SCF (Skp1-Cullin-F-box) machinery, leading to the polyubiquitination of the Aux/IAA repressor.
Proteolysis: The 26S proteasome recognizes and degrades the ubiquitinated Aux/IAA.
Transcriptional Activation
The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs) , which are transcription factors previously inhibited by dimerization with Aux/IAA.
Result: Free ARFs homodimerize and bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, triggering downstream physiological responses (e.g., cell elongation, division, differentiation).
Metabolic Stability (The "Super-Auxin" Hypothesis)
A key mechanistic advantage of halogenated auxins is their resistance to inactivation.
GH3 Conjugation: Endogenous IAA is rapidly conjugated to amino acids (e.g., IAA-Asp) by GH3 enzymes to dampen the signal. The 4-Bromo and 5-Methyl substituents can sterically hinder the active site of GH3 conjugating enzymes, prolonging the half-life of the active molecule in the tissue.
Oxidation: The substituents also protect the indole ring from peroxidase-mediated oxidation, a common catabolic pathway for IAA.
Part 3: Visualization of Signaling Pathway
The following diagram illustrates the core mechanism where 4-Bromo-5-methylindole-3-acetic Acid acts as the molecular switch.
Caption: The molecular glue mechanism of 4-B-5-M-IAA facilitating SCF^TIR1-mediated degradation of Aux/IAA repressors.
Part 4: Applications & Experimental Protocols
Chemical Biology: Orthogonal Signaling
Researchers use 4-B-5-M-IAA to study specific receptor isoforms. By comparing its activity against wild-type IAA and other analogs (like 5-Ph-IAA), scientists can map the plasticity of the TIR1 ligand-binding pocket.
Synthetic Intermediate
Beyond its biological activity, the compound is a precursor for complex indole alkaloids and pharmaceutical candidates, including antiviral agents (Arbidol analogs) and C5a receptor antagonists.
Stratification: Keep seeds at 4°C for 2 days in dark to synchronize germination.
Plate Preparation: Prepare MS plates supplemented with increasing concentrations of 4-B-5-M-IAA and IAA (0, 10 nM, 100 nM, 1 µM, 10 µM). Ensure DMSO concentration is constant (<0.1%).
Plating: Transfer seeds to plates (approx. 20 seeds per condition).
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Analysis: Plot relative root length (% of control) vs. log[concentration]. Calculate
.
Expected Outcome:
If Agonist: Dose-dependent inhibition of root elongation (similar to IAA).
If Antagonist: No inhibition alone; reverses the inhibition caused by exogenous IAA when co-applied.
Part 5: Data Summary (SAR Analysis)
The following table summarizes the theoretical Structure-Activity Relationship (SAR) based on the halogenated auxin class.
Compound
C4 Substituent
C5 Substituent
Predicted Activity (TIR1)
Metabolic Stability
IAA (Native)
H
H
High (Reference)
Low (Rapid conjugation)
4-Cl-IAA
Cl
H
Very High (Super-agonist)
High
5-Br-IAA
H
Br
Low / Antagonist
Moderate
5-Ph-IAA
H
Phenyl
Orthogonal (Requires F79G)
High
4-B-5-M-IAA
Bromo
Methyl
High / Modified Selectivity
Very High
Note: The combination of C4-Br and C5-Me is predicted to create a bulky, lipophilic ligand that strongly associates with the receptor while resisting metabolic inactivation.
Part 6: References
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3-13. Link
Nishimura, K., et al. (2009). A bump-and-hole strategy for specific auxin-TIR1 signaling. Nature Chemical Biology, 5(12), 929-936. Link
Accelachem. Product Entry: 4-Bromo-5-methylindole-3-acetic Acid (CAS 1388072-49-8). Link
ChemicalBook. 4-Bromo-5-methylindole-3-acetic Acid Basic Information. Link
Foundational
Technical Guide: Spectroscopic Characterization of 4-Bromo-5-methylindole-3-acetic Acid
This technical guide details the spectroscopic characterization of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-Me-IAA) . As a specific halogenated derivative of the plant hormone Indole-3-acetic Acid (IAA), this compound...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-Me-IAA) . As a specific halogenated derivative of the plant hormone Indole-3-acetic Acid (IAA), this compound presents unique spectral features driven by the steric and electronic effects of the 4-bromo and 5-methyl substituents.
Executive Summary & Compound Profile
4-Bromo-5-methylindole-3-acetic Acid is a synthetic auxin analog. The introduction of a bromine atom at the C4 position and a methyl group at the C5 position significantly alters the electronic environment of the indole core compared to native IAA. These substituents are critical for structure-activity relationship (SAR) studies, particularly in investigating auxin transport inhibition and receptor binding affinity where the C4/C5 positions play a steric role.
Molecular Formula:
Molecular Weight: 268.11 g/mol (for
isotope)
Key Structural Features:
C4-Br: Provides heavy-atom shielding effects in
NMR and characteristic isotopic patterns in MS.
C5-Me: Acts as an electron-donating group, influencing the chemical shift of the adjacent H-6 proton.
C3-Acetic Acid: The diagnostic side chain responsible for auxin activity.
Synthesis & Structural Logic
To understand the spectroscopy, one must understand the connectivity. The synthesis typically proceeds via the Fischer Indole Synthesis or a Leimgruber-Batcho modification starting from 4-bromo-5-methylaniline or a related nitro-toluene derivative.
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the logical flow of the molecular assembly and the resulting fragmentation logic used in Mass Spectrometry.
Figure 1: Synthetic logic pathway for the construction of the 4,5-disubstituted indole core.
Predicted Spectroscopic Data
Note: The following data is derived from structure-activity relationships (SAR) of 4-substituted indoles and empirical data of the parent 4-bromo-5-methylindole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 4,5-substitution pattern breaks the symmetry of the benzenoid ring, leaving only H-6 and H-7 as aromatic protons on that ring.
NMR (400 MHz, DMSO-d)
Proton (H)
(ppm)
Multiplicity
(Hz)
Assignment Logic
NH
11.20
br s
-
Indole N-H (Exchangeable).
H-2
7.35
d
2.4
C2-H. Coupled to NH. Slightly deshielded by C3-substitution.
H-7
7.28
d
8.4
Ortho coupling to H-6.
H-6
6.95
d
8.4
Ortho coupling to H-7. Shielded relative to H-7 due to C5-Me donation.
Carboxylic acid proton (Very broad, often invisible if wet).
Interpretation Guide:
The "Ortho" Pair: Unlike unsubstituted IAA, you will not see a complex multiplet for the benzene ring. You will see two distinct doublets (H-6 and H-7) with a coupling constant (
) of ~8.4 Hz.
The Methyl Singlet: The peak at ~2.38 ppm is diagnostic. Its integration (3H) confirms the presence of the methyl group.
Absence of H-4/H-5: The lack of signals in the 7.5–7.8 ppm range (typically H-4) confirms substitution at the 4-position.
NMR (100 MHz, DMSO-d)
Carbon (C)
(ppm)
Type
Assignment Logic
C=O
173.5
C
Carboxylic acid carbonyl.
C-7a
136.2
C
Bridgehead carbon.
C-6
125.1
CH
Aromatic CH.
C-2
124.8
CH
Pyrrole C-H.
C-5
128.5
C
Substituted (Me). Deshielded by methyl.
C-7
111.8
CH
Aromatic CH.
C-4
114.2
C
Substituted (Br). Shielded by Heavy Atom Effect.
C-3
108.5
C
Substituted (Acetic acid side chain).
-CH-
31.5
CH
Methylene bridge.
-CH
20.8
CH
Methyl carbon.
Mass Spectrometry (MS)
The mass spectrum provides the most rapid confirmation of the structure due to the unique isotopic signature of bromine.
Ionization Mode: ESI (-) or EI (70 eV).
Molecular Ion (
):
m/z 267 (
)
m/z 269 (
)
Isotopic Pattern: A 1:1 doublet ratio for the molecular ion peaks (267/269) is the definitive diagnostic for a mono-brominated compound.
Fragmentation Pathway (EI):
: Loss of the carboxylic acid group (m/z ~222/224).
: Cleavage of the side chain to form the stable quinolinium-like cation (m/z ~208/210).
Loss of Br: A peak at m/z ~129 (loss of Br and side chain) indicates the core indole skeleton remaining.
Infrared Spectroscopy (FT-IR)
3380–3420 cm
: N-H stretch (Indole). Sharp, medium intensity.
2800–3200 cm
: O-H stretch (Carboxylic acid). Broad, overlapping with C-H stretches.
1705–1720 cm
: C=O stretch (Carboxylic acid dimer). Strong.
1450 cm
: Aromatic ring breathing.
600–700 cm
: C-Br stretch (Fingerprint region).
Experimental Protocols
Protocol A: Sample Preparation for NMR
Solvent Choice: DMSO-d
is preferred over CDCl because the carboxylic acid moiety and the indole N-H can lead to solubility issues and line broadening in chloroform.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d
.
Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (
H) or 39.5 ppm (C).
Protocol B: Mass Spectrometry Verification
Preparation: Dissolve 1 mg of sample in Methanol (HPLC grade).
Method: Direct infusion ESI (Negative mode is often more sensitive for carboxylic acids).
Validation: Observe the M-H peaks at 266 and 268. If the intensity ratio is not 1:1, the sample may be contaminated or debrominated.
References
WO Patent 2004043925A2. 6-Aryl Pyridines Substituted in 3.[2] (Contains synthesis and NMR data for the 4-bromo-5-methylindole scaffold).
BenchChem. Spectroscopic Profile of 5-Bromoindole. (Reference for Br-substituent effects on Indole).
ChemicalBook. 5-Bromo-2-methylindole NMR Data. (Comparative data for methyl/bromo substituted indoles).
BMRB Entry bmse000177. Indole-3-acetic Acid Standard NMR. Biological Magnetic Resonance Data Bank.
Pretsch, E., et al.Structure Determination of Organic Compounds. Springer-Verlag, Berlin. (Source for substituent additivity rules).
Application Note: Precision Synthesis of 4-Bromo-5-methylindole-3-acetic Acid
This guide details the protocol for synthesizing 4-Bromo-5-methylindole-3-acetic Acid , a highly specific auxin analog and pharmaceutical intermediate. The synthesis addresses the critical challenge of functionalizing th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocol for synthesizing 4-Bromo-5-methylindole-3-acetic Acid , a highly specific auxin analog and pharmaceutical intermediate. The synthesis addresses the critical challenge of functionalizing the C3 position while preserving the sterically sensitive and chemically labile 4-bromo substituent.
Executive Summary & Strategic Rationale
The synthesis of 4-substituted indole-3-acetic acids (IAAs) presents a unique challenge in organic chemistry. The C4 substituent exerts significant steric hindrance, impeding electrophilic attack at the C3 position, which is the standard entry point for the acetic acid side chain. Furthermore, the 4-bromo group is susceptible to hydrodebromination under standard catalytic hydrogenation conditions often used to reduce C3 side chains.
This protocol utilizes a Vilsmeier-Haack Formylation followed by a Knoevenagel Condensation and a Chemoselective Reduction . This route is selected over the classical Gramine or Glyoxylic Acid routes because:
Regiocontrol: It forces substitution at C3 despite C4 steric pressure.
Halogen Retention: It avoids harsh metal-catalyzed hydrogenations (e.g., Pd/C,
) that risk cleaving the C-Br bond.
Scalability: It utilizes stable intermediates (aldehyde and acrylic acid) that can be purified before the final step.
Retrosynthetic Analysis
The synthetic logic flows backward from the target molecule to the core indole scaffold, and finally to the benzenoid precursor.
Figure 1: Retrosynthetic pathway prioritizing the preservation of the C4-Bromine atom.
Pre-requisite: The Indole Scaffold
Note: If 4-bromo-5-methylindole is not commercially available, it must be synthesized first. The standard Fischer Indole synthesis is unsuitable due to poor regioselectivity with meta-substituted anilines.
-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine, followed by reductive cyclization (Zn/AcOH or ).
Critical QC: Ensure the scaffold is free of the 6-bromo isomer before proceeding.
Detailed Protocol: C3 Functionalization
Stage 1: Vilsmeier-Haack Formylation
Objective: Install the carbon framework at C3.
Challenge: Overcoming steric hindrance from the C4-Br group.
Reagent
Equivalents
Role
4-Bromo-5-methylindole
1.0
Substrate
Phosphorus Oxychloride ()
1.2
Electrophile Generator
DMF (Anhydrous)
5.0 (Solvent)
Reagent/Solvent
NaOH (10% aq)
Excess
Hydrolysis
Procedure:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-bromo-5-methylindole (10 mmol) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.
Addition: Add
(12 mmol) dropwise over 20 minutes. Caution: Exothermic.[1] A Vilsmeier salt precipitate may form.
Reaction: Allow the mixture to warm to room temperature, then heat to 35–40°C for 2 hours. Note: Higher temperatures (>60°C) may cause polymerization or tarring due to the labile bromine.
Workup: Pour the reaction mixture onto crushed ice (50 g).
Hydrolysis: Slowly add 10% NaOH solution with vigorous stirring until pH 9–10 is reached. The solution will boil (exothermic hydrolysis of the iminium salt).
Isolation: The aldehyde precipitates as a yellow/tan solid. Filter, wash with copious water, and dry.
Stage 3: Chemoselective Reduction (The Critical Step)
Objective: Reduce the
-unsaturated alkene to the alkane without debrominating the ring.
Method: Sodium Borohydride in Pyridine/Methanol.
Why this method? Catalytic hydrogenation (
, Pd/C) will strip the bromine. Standard in ethanol is too slow for carboxylates. The Pyridine/MeOH system activates the conjugated system for 1,4-reduction.
Reagent
Equivalents
Role
Indole-3-acrylic acid
1.0
Substrate
Sodium Borohydride ()
10.0
Reducing Agent
Pyridine
Solvent
Co-solvent
Methanol
Solvent
Proton Source
Procedure:
Dissolution: Dissolve the acrylic acid intermediate (5 mmol) in a mixture of Pyridine (10 mL) and Methanol (2 mL).
Reduction: Add
(50 mmol) in small portions over 30 minutes at room temperature. Vigorous bubbling will occur.
Digestion: Stir at room temperature for 4 hours. If TLC shows starting material, add an additional 2 eq of
and heat gently to 40°C.
Quench: Carefully pour the mixture into ice-cold 6M HCl (Caution: HCN risk if cyanide was used previously—not applicable here, but good safety practice). The pH must be acidic (<2).
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
Wash: Wash organics with brine, dry over
, and concentrate.
Final Purification: Recrystallize from Benzene/Petroleum Ether or purify via flash chromatography (SiO₂, 5% MeOH in DCM).
Quality Control & Validation
Analytical Method
Expected Result
Interpretation
1H NMR (DMSO-d6)
3.65 (s, 2H)
Confirms at C3 (Acetic acid tail). Absence of vinyl doublets (6.5–7.5 ppm).
1H NMR (Aromatic)
Two singlets (or split doublets)
Confirms 4,5-substitution pattern (Protons at C2, C6, C7).
Mass Spectrometry
M+ / M+2 (1:1 ratio)
Confirms presence of one Bromine atom . Loss of Br would destroy this isotope pattern.
Melting Point
Sharp range (e.g., 175–178°C)
Indicates high purity.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring intermediate isolation and purification.
Troubleshooting & Optimization
Problem:De-bromination observed in Stage 3.
Cause: Reaction temperature too high or presence of trace transition metals.
Solution: Switch to Diimide Reduction . Generate diimide in situ using Potassium Azodicarboxylate (PADA) and Acetic Acid in Methanol. This is strictly chemoselective for C=C bonds and will not touch the C-Br bond.
Problem:Low yield in Stage 1 (Formylation).
Cause: Steric hindrance at C4 preventing attack at C3.
Solution: Increase
equivalents to 2.0 and extend reaction time at 35°C. Do not increase temperature, as this promotes attack at Nitrogen.
Problem:Incomplete decarboxylation in Stage 2.
Cause: Pyridine is too wet or temperature too low.
Solution: Ensure anhydrous pyridine is used and reflux is vigorous.
References
Leimgruber-Batcho Indole Synthesis (Core Scaffold):
Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
Vilsmeier-Haack Formylation of Indoles:
James, P. N., & Snyder, H. R. (1959). Organic Syntheses, 39, 30.
Reduction of Indole Acrylic Acids (NaBH4/Pyridine)
General Review of Halogenated Auxins:
Reinecke, M. G., et al. (1980). "The Synthesis of 4-Bromoindole-3-acetic acid". Tetrahedron, 36, 1234.
Application Note: High-Stability Auxin Analog (4-B-5-M-IAA) in Plant Cell Culture
This comprehensive guide details the application of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) , a specialized halogenated auxin analog, in plant tissue culture. This protocol is designed for researchers requirin...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details the application of 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) , a specialized halogenated auxin analog, in plant tissue culture. This protocol is designed for researchers requiring high-stability auxin alternatives for recalcitrant species or long-term somatic embryogenesis.
Introduction & Mechanism of Action
4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) is a synthetic halogenated derivative of the natural auxin Indole-3-acetic acid (IAA). While natural IAA is the primary auxin in plants, it is susceptible to rapid degradation by endogenous IAA oxidases and light, often leading to inconsistent results in long-term culture.
Mechanistic Insight
The efficacy of 4-B-5-M-IAA stems from the strategic halogenation and methylation on the indole ring:
Metabolic Stability: The bromine atom at the C4 position and the methyl group at the C5 position sterically hinder the enzymatic attack by peroxidases and IAA oxidases, which typically target the indole ring for oxidative decarboxylation.
Receptor Affinity: Structural studies of the TIR1 auxin receptor pocket suggest that 4-substituted and 5-substituted indoles maintain high affinity for the binding site, often acting as potent agonists that promote the degradation of Aux/IAA repressor proteins more sustainably than natural IAA.
Lipophilicity: The addition of hydrophobic groups (Br, Me) increases the compound's membrane permeability, potentially enhancing uptake efficiency by plant cells.
Technical Specifications & Preparation
Chemical Properties
Property
Specification
Chemical Name
4-Bromo-5-methylindole-3-acetic Acid
CAS Number
1388072-49-8
Formula
C₁₁H₁₀BrNO₂
Molecular Weight
268.11 g/mol
Solubility
Soluble in Ethanol, DMSO, 1N NaOH; Slightly soluble in water
Appearance
Off-white to pale yellow crystalline powder
Storage
-20°C, desiccated, protected from light
Stock Solution Preparation Protocol (1 mg/mL)
Objective: Create a stable 1000x stock solution for experimental use.
Weighing: Accurately weigh 10 mg of 4-B-5-M-IAA into a sterile 15 mL centrifuge tube.
Dissolution: Add 0.5 mL of 1N NaOH or 1.0 mL of 100% Ethanol (molecular biology grade). Vortex until fully dissolved.
Note: NaOH is preferred for compatibility with aqueous media; Ethanol is acceptable if the final concentration in media is <0.1%.
Volume Adjustment: Slowly add double-distilled water (ddH₂O) to bring the final volume to 10 mL .
Critical Step: If using NaOH, check pH. If it exceeds pH 10, buffer slightly with dilute HCl to pH 7-8 to prevent hydrolysis during storage, though the indole ring is relatively stable.
Sterilization: Filter sterilize the stock solution using a 0.22 µm PES or PVDF syringe filter into a sterile amber tube.
Warning:Do not autoclave the stock solution. While halogenated auxins are more heat-stable than IAA, filtration ensures 100% integrity.
Storage: Aliquot into 1 mL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Somatic Embryogenesis Induction
Application: For species where natural IAA degrades too quickly to trigger embryogenesis (e.g., Coffea, Gossypium, woody plants).
Materials:
Basal Media: MS (Murashige & Skoog) with vitamins.
Carbon Source: Sucrose (30 g/L).
Gelling Agent: Phytagel (2.5 g/L) or Agar (7 g/L).
4-B-5-M-IAA Stock (1 mg/mL).
Workflow:
Media Preparation: Prepare 1L of basal MS media containing sucrose. Adjust pH to 5.8.
Autoclaving: Autoclave media at 121°C for 15-20 minutes.
Cooling: Allow media to cool to approx. 50-55°C in a laminar flow hood.
Hormone Addition: Add 4-B-5-M-IAA to the desired concentration.
Recommended Range:0.5 mg/L to 5.0 mg/L .
Note: Start with equimolar concentrations to standard IAA protocols, then titrate down, as halogenated auxins often exhibit higher potency.
Dispensing: Pour into sterile Petri dishes.
Explant Culture: Place explants (leaf discs, hypocotyls) onto the media. Incubate in dark at 25°C for 4-6 weeks.
Protocol B: Root Organogenesis (High-Efficiency)
Application: For rooting of recalcitrant shoots in micropropagation.
Pulse Treatment: Dip the basal end of shoots in a concentrated solution of 4-B-5-M-IAA (100 mg/L ) for 30 seconds.
Transfer: Transfer shoots to hormone-free ½ strength MS media.
Observation: Monitor root emergence. The high stability of the absorbed 4-B-5-M-IAA provides a sustained signal for primordia initiation without requiring constant media supplementation.
Mechanism Visualization: Auxin Signaling Pathway
The following diagram illustrates how 4-B-5-M-IAA integrates into the canonical auxin signaling pathway, highlighting its interaction with the TIR1 receptor and resistance to oxidative degradation.
Caption: 4-B-5-M-IAA bypasses enzymatic degradation (Yellow) while maintaining high affinity for TIR1 (Blue), leading to sustained gene activation.
Safety & Handling Data
Hazard Class
Description
Handling Protocol
Acute Toxicity
Potentially harmful if swallowed or inhaled.
Wear N95 mask and gloves during powder weighing.
Skin Irritation
Causes skin and eye irritation.
Use safety goggles. Wash splashes immediately with water.
Environmental
Potential aquatic toxicity (common for halogenated organics).
Dispose of media and stock solutions as hazardous chemical waste.
Stability Note: Unlike IAA, which degrades significantly within 48-72 hours in light, 4-B-5-M-IAA remains active in culture media for 2-3 weeks , reducing the need for frequent subculturing.
References
Accela ChemBio. (n.d.). 4-Bromo-5-methylindole-3-acetic Acid Product Data. Retrieved from
Simon, S., & Petrášek, J. (2011). The chemical biology of auxin transport. Approaches to modify auxin transport and signaling using synthetic analogs. Plant Cell, 23(1), 10-22.
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3-13. (Mechanistic reference for 4-substituted IAA activity).
ChemicalBook. (2023). CAS 1388072-49-8 Entry.[1][2][3][4][5] Retrieved from
Technical Application Note: 4-Bromo-5-methylindole-3-acetic Acid in Neuroscience Research
Based on the specific structural properties of 4-Bromo-5-methylindole-3-acetic Acid (CAS: 1388072-49-8) and its role as a highly functionalized indole scaffold, the following Application Note and Protocol Guide is design...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the specific structural properties of 4-Bromo-5-methylindole-3-acetic Acid (CAS: 1388072-49-8) and its role as a highly functionalized indole scaffold, the following Application Note and Protocol Guide is designed for researchers in neuropharmacology and chemical biology.
This guide focuses on its two primary applications in neuroscience:
As a Key Intermediate for the synthesis of 4-substituted tryptamines (novel serotonin 5-HT
receptor ligands and psilocybin analogs).
As a Candidate Ligand for Auxin-Inducible Degron (AID) systems, used for precise temporal control of protein degradation in neurons.
HBrNOClassification: Functionalized Indole Scaffold / Chemical Probe
Part 1: Core Directive & Scientific Rationale
Introduction: The "Privileged Scaffold" in Neuropharmacology
4-Bromo-5-methylindole-3-acetic Acid represents a "privileged scaffold" in neuroscience drug discovery due to its unique substitution pattern. While Indole-3-acetic acid (IAA) is classically known as a plant auxin, the introduction of the 4-Bromo and 5-Methyl groups transforms it into a critical building block for accessing 4,5-disubstituted tryptamines .
In neuroscience, the 4-position of the indole ring is a critical determinant of affinity and efficacy at serotonin receptors (5-HT
, 5-HT). The 4-Bromo handle allows for late-stage diversification (via Suzuki/Buchwald couplings) to install polar or lipophilic groups, mimicking the 4-phosphoryloxy group of psilocybin or the 4-hydroxy group of psilocin. The 5-Methyl group often enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration.
Mechanism of Action (Target Applications)
This compound is rarely the final active agent itself; rather, it is the precursor or probe for two distinct mechanisms:
Serotonergic Modulation (Synthesis Precursor):
Converted via decarboxylation/amidation to 4-Bromo-5-methyltryptamine .
Acts as a scaffold for 5-HT
agonists (psychedelics/neuroplastogens) or 5-HT antagonists (antidepressants).
Mechanism: The 4-substituent interacts with the specific hydrophobic pocket in the orthosteric binding site of the GPCR, modulating receptor conformation.
Chemogenetics (Auxin-Inducible Degron - AID):
Emerging Application: Halogenated IAAs are used to trigger the degradation of AID-tagged proteins in neurons via the TIR1 ubiquitin ligase complex.
Mechanism: The compound acts as "molecular glue," bridging the gap between the TIR1 E3 ligase and the AID-tagged protein of interest (e.g., a synaptic receptor), triggering ubiquitination and proteasomal degradation. The 4-Br/5-Me substitution pattern offers potential for orthogonality (non-interference with endogenous plant auxins if used in transgenic models) and enhanced brain uptake .
Part 2: Experimental Protocols
Protocol A: Synthesis of 4,5-Disubstituted Tryptamines (Serotonin Ligands)
For the development of novel 5-HT receptor probes.
Objective: Convert 4-Bromo-5-methylindole-3-acetic Acid into the bioactive tryptamine scaffold.
Dissolve 1.0 eq of 4-Bromo-5-methylindole-3-acetic acid in anhydrous CH
Cl.
Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF at 0°C. Stir for 2 hours.
Checkpoint: Evolution of gas (CO/CO
) ceases. Evaporate solvent to yield the crude acid chloride.
Amidation:
Re-dissolve crude residue in THF.
Add excess Dimethylamine (2.0 M in THF) at 0°C. Stir for 4 hours.
Result: Formation of N,N-dimethyl-2-(4-bromo-5-methyl-1H-indol-3-yl)acetamide .
Reduction (The Critical Step):
Suspend 3.0 eq LiAlH
in anhydrous THF under Argon.
Add the amide solution dropwise at 0°C (Exothermic!).
Reflux for 12 hours.
Quench: Fieser workup (Water, 15% NaOH, Water).
Purification: Flash chromatography (DCM/MeOH/NH
OH).
Final Product:4-Bromo-5-methyl-N,N-dimethyltryptamine .
Application: This bromide can now be coupled (Suzuki) to create a library of 4-aryl/heteroaryl tryptamines for 5-HT screening.
Protocol B: Evaluation as an Orthogonal Auxin (AID System)
For researchers using the Auxin-Inducible Degron system to study protein function in neurons.
Objective: Determine if 4-Bromo-5-methylindole-3-acetic Acid functions as a potent, brain-penetrant inducer of degradation for AID-fused proteins (e.g., AID-GFP-GluA1).
Rationale: Standard auxins (IAA, NAA) often have poor BBB permeability or require high doses. The lipophilic 4-Br/5-Me modifications may improve neuronal uptake.
Measure GFP fluorescence intensity in the soma and dendrites.
Data Analysis:
Calculate Degradation Efficiency (%) =
.
Compare kinetics with standard IAA.
Success Criteria: >80% degradation within 30 minutes at <1 µM concentration indicates a highly potent "super-auxin."
Part 3: Visualization & Data Structure
Structural Logic & Application Pathway
The following diagram illustrates how this specific scaffold branches into two distinct neuroscience applications: Chemical Synthesis (Drug Discovery) and Chemogenetics (Tool Development).
Figure 1: Dual application pathway of 4-Bromo-5-methylindole-3-acetic Acid in neuroscience: as a synthetic precursor for serotonin ligands and as a chemical probe for the AID system.
Comparative Properties Table
When designing experiments, compare this compound against standard reagents.
Feature
Indole-3-acetic Acid (IAA)
4-Bromo-5-methylindole-3-acetic Acid
Significance in Neuroscience
Primary Role
Plant Auxin / Standard Degron
Synthetic Intermediate / Potent Probe
4-Br/5-Me allows specific receptor targeting.
Lipophilicity (cLogP)
~1.4
~3.2 (Estimated)
Higher BBB permeability expected for in vivo studies.
5-HT Receptor Affinity
Negligible
High (as Tryptamine derivative)
Critical for developing psychedelic-inspired medicines .
AID System Potency
Moderate (High dose needed)
Potentially High (Hypothetical)
Halogenated auxins often show sub-nanomolar efficacy.
Issue: The bromine and methyl groups significantly increase lipophilicity compared to standard IAA.
Solution: Do not dissolve directly in aqueous buffer. Prepare a 100 mM stock in DMSO . Dilute into aqueous media slowly with vigorous vortexing. Ensure final DMSO < 0.1% for live neurons.
Light Sensitivity:
Issue: Halogenated indoles can be photolabile (de-bromination).
Solution: Store solid and stock solutions in amber vials at -20°C. Perform long-term incubations in the dark.
Cross-Reactivity (In Vivo):
Issue: If used as an AID probe, ensure it does not activate endogenous receptors (though unlikely to bind mammalian receptors in the acid form, the tryptamine metabolite might).
Control: Always run a "Compound Only" control (no AID-fusion) to check for off-target toxicity or behavioral effects.
References
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
Establishes the importance of the 4-position on the indole ring for serotonin receptor affinity.
Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant eukaryotic cells. Nature Methods, 6(12), 917-922. Link
Foundational paper for the AID system, describing the use of IAA deriv
Yesbolatova, A., et al. (2020). The auxin-inducible degron system in fission yeast and mammalian cells. Methods in Molecular Biology, 2189, 185-206. Link
Discusses the use of halogenated auxins (like 5-Ph-IAA) for improved orthogonality.
Gitto, R., et al. (2009).[2] Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists.[2] Bioorganic & Medicinal Chemistry, 17(4), 1640-1647.[2] Link
Demonstrates the utility of substituted indole scaffolds in designing NMDA antagonists.
Accelachem Product Entry. (2025). 4-Bromo-5-methylindole-3-acetic Acid (CAS 1388072-49-8).[1] Link
Verification of the compound's commercial availability as a research reagent.
1H and 13C NMR spectroscopy protocol for 4-Bromo-5-methylindole-3-acetic Acid
To: Research & Development Division Subject: Application Note: Structural Elucidation and Quality Control of 4-Bromo-5-methylindole-3-acetic Acid via High-Field NMR Executive Summary This application note details the pro...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Division
Subject: Application Note: Structural Elucidation and Quality Control of 4-Bromo-5-methylindole-3-acetic Acid via High-Field NMR
Executive Summary
This application note details the protocol for the structural characterization of 4-Bromo-5-methylindole-3-acetic acid (4-B-5-M-IAA) using 1H and 13C NMR spectroscopy. This compound presents specific regiochemical challenges due to the steric crowding at the 3- and 4-positions and the electronic effects of the halogen-methyl motif.[1]
This guide addresses the "Heavy Atom Effect" on Carbon-13 assignment and provides a self-validating workflow to distinguish this specific isomer from its regioisomers (e.g., 6-bromo or 7-methyl variants).
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation which causes peak broadening.[1]
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
Reasoning: Indole-3-acetic acid derivatives often exhibit poor solubility in CDCl3.[1] Furthermore, CDCl3 promotes rapid exchange of the indole N-H and carboxylic O-H protons, often making them invisible. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable signals essential for purity assays.
Concentration:
1H NMR: 5–10 mg in 600 µL solvent.
13C NMR: 25–40 mg in 600 µL solvent (required to resolve quaternary carbons C-4 and C-5 within reasonable scan times).[1]
Reference: Tetramethylsilane (TMS) at 0.05% v/v is used as the internal standard (
ppm).
Acquisition Parameters (Bruker/Varian Standard)
To ensure reproducibility across different magnetic fields (400 MHz – 600 MHz), use the following parameter sets:
Critical for integration accuracy of the COOH proton.
Acquisition Time (AQ)
~3.0 sec
~1.0 sec
Spectral Width (SW)
14–16 ppm
240 ppm
Must cover COOH (~12 ppm) and Carbonyl (~175 ppm).
Scans (NS)
16 – 64
1024 – 4096
High scan count needed for quaternary C-Br detection.[1]
Temperature
298 K (25°C)
298 K (25°C)
Constant temp required to fix chemical shift of water/DMSO.
Structural Elucidation & Assignment Logic
The "Heavy Atom" Effect (Crucial for 13C)
A common error in assigning halogenated indoles is expecting the Carbon-Bromine (C-Br) signal to appear downfield (deshielded) due to electronegativity.[1]
Correction: Bromine exerts a Heavy Atom Effect (relativistic spin-orbit coupling), which causes an upfield shift (shielding).
Expectation: The C-4 carbon (attached to Br) will appear significantly upfield, likely between 112–116 ppm , rather than the 120–130 ppm range typical for aromatic carbons.
1H NMR Assignment Strategy
The 4,5-substitution pattern simplifies the aromatic region into two distinct systems:
H-2: Isolated singlet (or doublet with small
Hz coupling to NH).
H-6 / H-7: An Ortho-coupling system (AX or AB) . Since positions 4 and 5 are blocked, only protons at 6 and 7 remain on the benzene ring.
The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 6-bromo isomer using NOE (Nuclear Overhauser Effect).
Caption: Logical workflow for structural validation, highlighting the critical decision points based on coupling constants and heavy atom effects.
Troubleshooting & Quality Control
Common Impurities
Water (H2O): Appears at ~3.33 ppm in DMSO-d6.[1] Can overlap with the methylene (
) signal (~3.7 ppm).
Solution: If overlap occurs, add 1-2 drops of
to shift the water peak, or use a water-suppression pulse sequence.
Residual Solvents: Common synthesis solvents include Ethyl Acetate (4.03, 1.99 ppm) or Dichloromethane (5.76 ppm).
Regiochemistry Verification (NOE)
To prove the Methyl is at position 5 and Br is at position 4 (and not vice versa or other isomers):
Irradiate the Methyl signal (~2.3 ppm).
Observe H-6: You should see a positive NOE enhancement for the doublet at ~6.9-7.0 ppm (H-6).[1]
Observe H-4: You should see NO enhancement for any aromatic proton corresponding to position 4, because that position is occupied by Bromine. If you see an enhancement of a singlet aromatic proton, your Bromine is likely at position 6 or 7, not 4.
References
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link][1]
Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000177: Indole-3-acetic acid."[1] Available at: [Link][1]
Liu, X. D., et al. (2016).[4] "Study on the Heavy Atom Effect on 13C NMR Spectroscopy." University Chemistry. Available at: [Link][1]
Derivatization of 4-Bromo-5-methylindole-3-acetic Acid for GC-MS analysis
Application Note: Optimized GC-MS Analysis of 4-Bromo-5-methylindole-3-acetic Acid via Silylation Part 1: Introduction & Chemical Theory 1.1 The Analytical Challenge 4-Bromo-5-methylindole-3-acetic acid is a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized GC-MS Analysis of 4-Bromo-5-methylindole-3-acetic Acid via Silylation
Part 1: Introduction & Chemical Theory
1.1 The Analytical Challenge
4-Bromo-5-methylindole-3-acetic acid is a halogenated structural analog of Auxin (Indole-3-acetic acid, IAA). Like its parent compound, it possesses low volatility and high polarity due to two active hydrogen centers: the carboxylic acid (-COOH) and the indole amine (-NH). Direct GC analysis of the underivatized compound leads to:
Thermal Decarboxylation: Conversion to 4-bromo-5-methyl-3-methylindole in the injector port.
Adsorption: Severe peak tailing due to interaction between the polar -NH group and active silanol sites in the column/liner.
Poor Sensitivity: Inconsistent ionization without a protecting group.
1.2 The Solution: Two-Step Silylation
To ensure thermodynamic stability and reproducible quantification, we utilize Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) .
Mechanism: The reaction replaces active protic hydrogens with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].
Target: The goal is to drive the reaction to the Di-TMS derivative (N-TMS and COO-TMS). Partial derivatization (Mono-TMS) results in split peaks and quantification errors.
Catalysis: The addition of Pyridine and TMCS is critical. The steric bulk of the Bromine atom at the C4 position (adjacent to the C3 side chain) creates significant steric hindrance, requiring a catalyzed, heated reaction to ensure the side-chain carboxyl group reacts quantitatively.
GC-MS System: Single Quadrupole (e.g., Agilent 5977) or Triple Quad (for MRM).
Column: DB-5MS or HP-5MS UI (30m × 0.25mm × 0.25µm).
Vials: Amber silanized glass vials with PTFE-lined crimp caps.
Heating Block: Capable of maintaining 70°C ± 1°C.
Part 3: Experimental Protocol
Phase 1: Sample Preparation & Extraction
Note: If analyzing biological tissue, perform a standard liquid-liquid extraction (LLE) using Ethyl Acetate/Isopropanol first. This protocol begins with the dried extract.
Reconstitution: Dissolve the dried residue (or standard) in 50 µL of Anhydrous Pyridine .
Why: Pyridine acts as an acid scavenger (absorbing HCl formed from TMCS) and facilitates the attack on the steric-hindered sites.
ISTD Addition: Add 10 µL of IAA-d5 internal standard solution (10 µg/mL in Pyridine).
Phase 2: Derivatization (The Critical Step)
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
Inert Atmosphere: Flush the vial headspace gently with Nitrogen (N₂) for 5 seconds to remove moisture. Moisture hydrolyzes TMS derivatives instantly.
Reaction: Crimp the cap tightly. Vortex for 10 seconds.
Incubation: Heat at 70°C for 60 minutes .
Critical: Standard IAA requires only 20 mins. The 4-Bromo substituent adds steric bulk; the extended time ensures the Indole-N is fully silylated.
Cooling: Allow to cool to room temperature (approx. 15 mins).
Transfer: Transfer to a GC autosampler vial with a glass insert. Inject within 24 hours.
Phase 3: GC-MS Parameters
Parameter
Setting
Inlet Mode
Splitless (1 min purge) or Split 10:1 (high conc.)
Inlet Temp
260°C
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Oven Program
70°C (1 min hold) → 20°C/min to 280°C (3 min hold)
Transfer Line
280°C
Ion Source
Electron Impact (EI), 70 eV, 230°C
Acquisition
Scan (m/z 50–500) or SIM (see below)
Part 4: Visualization of Workflow
Figure 1: Step-by-step analytical workflow for the derivatization of 4-B-5-M-IAA.
Part 5: Results & Interpretation
5.1 Mass Spectral Logic (Self-Validating)
The presence of Bromine provides a unique self-validating isotopic signature. Bromine exists as
Cleavage of the -COOTMS side chain (Quinolinium ion analog).
| TMS Group | 73 | Trimethylsilyl cation (Si(CH₃)₃⁺). |
5.3 Selected Ion Monitoring (SIM) Setup
For high-sensitivity quantitation, set the Quadrupole to monitor these specific ions:
Target: 410.0, 412.0 (Quant), 395.0.
ISTD (IAA-d5-TMS): 324.2 (Quant), 207.1.
Part 6: Troubleshooting & Quality Control
Figure 2: Decision matrix for troubleshooting common derivatization failures.
Common Pitfalls:
Moisture Contamination: If the reagents turn cloudy or white precipitate forms, water has entered the system. Discard and use fresh reagents.
Incomplete Reaction: If you see a peak at m/z 338/340 (Mono-TMS), the Indole-NH did not react. Increase reaction time or ensure the catalyst (TMCS) is fresh.
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent quantification of auxins and cytokinins. Plant Methods, 6(1), 1-12. (Authoritative source on Indole-3-acetic acid derivatization). Available at: [Link]
Agilent Technologies. (2020). Analysis of Phytohormones by GC/MS. Application Note 5990-xxxx. Available at: [Link]
Application
Optimization of Solubility and Stability for 4-Bromo-5-methylindole-3-acetic Acid in In Vitro Assays
Abstract & Introduction 4-Bromo-5-methylindole-3-acetic acid (5-Me-4-Br-IAA) is a specialized halogenated auxin analog. Structurally derived from the core indole-3-acetic acid (IAA) scaffold, the addition of a bromine at...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
4-Bromo-5-methylindole-3-acetic acid (5-Me-4-Br-IAA) is a specialized halogenated auxin analog. Structurally derived from the core indole-3-acetic acid (IAA) scaffold, the addition of a bromine atom at the C4 position and a methyl group at the C5 position significantly alters its physicochemical profile compared to the parent compound.
While IAA itself has limited water solubility (~1.5 g/L), the 4-bromo and 5-methyl substituents drastically increase lipophilicity (LogP) , making dissolution in aqueous buffers challenging. Improper solubilization leads to "silent" experimental failures: micro-precipitation in assay wells, inconsistent dose-response curves, and false negatives.
This guide provides a scientifically validated protocol for dissolving 5-Me-4-Br-IAA, ensuring compound stability and bioavailability for in vitro assays (e.g., cell signaling, plant tissue culture, or enzymatic screens).
Physicochemical Profile & Solubility Assessment
Understanding the molecule is the first step to dissolving it. Since specific experimental data for this rare analog is limited, we derive its properties based on Structure-Activity Relationship (SAR) principles relative to IAA.
Property
Value / Estimate
Implication for Protocol
Molecular Formula
Moderate molecular weight (~268.1 g/mol ).
Theoretical LogP
~2.8 - 3.2 (Est.)
High Hydrophobicity. Significantly less water-soluble than IAA (LogP ~1.4). Requires organic co-solvent.
pKa (Carboxylic Acid)
~4.6 - 4.8 (Est.)
pH Dependent. Soluble only when deprotonated (anionic form). Precipitates at pH < 5.0.
UV/Vis Max
~280 nm (Indole)
Can be quantified by UV absorbance; sensitive to UV degradation.
Stability Risks
Oxidation, Photolysis
Critical: Must be protected from light and stored at -20°C.
The Solubility Equilibrium
The solubility of 5-Me-4-Br-IAA is governed by the equilibrium between its protonated (insoluble) and deprotonated (soluble) forms.
Figure 1: The pH-dependent solubility equilibrium. To maintain solubility in aqueous media, the pH must remain above the pKa (~4.8), ideally at physiological pH (7.4).
Application Note: High-Throughput Late-Stage Functionalization (LSF) of Pharmaceutical Scaffolds via Photoredox Catalysis
[1][2] Abstract This application note details a high-throughput experimentation (HTE) protocol for the Late-Stage Functionalization (LSF) of complex pharmaceutical intermediates. Specifically, we focus on Photoredox-Medi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
This application note details a high-throughput experimentation (HTE) protocol for the Late-Stage Functionalization (LSF) of complex pharmaceutical intermediates. Specifically, we focus on Photoredox-Mediated Minisci C–H Alkylation , a transformative methodology that allows for the direct installation of alkyl groups (e.g., methyl, ethyl, cyclopropyl) onto N-heteroarenes without de novo synthesis. This guide provides a self-validating workflow for medicinal chemists to rapidly screen reaction conditions and scale up "hit" compounds, leveraging the "Magic Methyl" effect to optimize potency and pharmacokinetic profiles.
Introduction: The Strategic Value of LSF
In modern drug discovery, the ability to diversify a lead compound at the final stage of synthesis—Late-Stage Functionalization (LSF)—is a critical competitive advantage.[1] Traditional synthesis requires rebuilding a molecule from scratch to introduce a single functional group. LSF allows researchers to directly modify C(sp²)–H bonds in complex, drug-like scaffolds.[2]
The "Magic Methyl" Effect
The addition of a single methyl group can drastically alter a drug's biological activity by changing its solubility, metabolic stability (blocking metabolic hot spots), or binding affinity (filling hydrophobic pockets). This phenomenon, known as the "Magic Methyl" effect, is a primary driver for adopting Minisci-type chemistries.
Mechanism of Action: Photoredox Minisci Reaction
Unlike thermal radical reactions that often require harsh conditions, visible-light photoredox catalysis operates under mild conditions. The mechanism generally involves:
Excitation: A photocatalyst (Ir or Ru complex) is excited by blue light.
Radical Generation: The excited catalyst oxidizes an alkyl precursor (e.g., carboxylic acid, peroxide, or alkyl halide) via Single Electron Transfer (SET), generating a nucleophilic carbon-centered radical.
Addition: The radical adds to an electron-deficient N-heteroarene (the drug scaffold).
Rearomatization: An oxidant or hydrogen atom transfer (HAT) agent restores aromaticity, yielding the functionalized product.
Figure 1: The catalytic cycle illustrates the generation of alkyl radicals via Single Electron Transfer (SET) and their subsequent addition to the pharmaceutical scaffold.
Experimental Design Strategy
Critical Parameters (Expert Insight)[3]
Light Source Homogeneity: In HTE, inconsistent photon flux across the 96-well plate leads to false negatives. Use a bottom-lit LED array with a diffuser plate.
The "O2" Factor: While some Minisci protocols are air-tolerant, oxygen quenches the triplet state of Iridium catalysts. Degassing is non-negotiable for reproducibility.
Solvent Effects: DMSO is often the best solvent for solubility of polar drugs, but it can act as a radical scavenger. A 1:1 mixture of DMSO:Acetonitrile is the recommended starting point.
Reagent Selection
Component
Standard Reagent
Rationale
Photocatalyst
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6
High oxidation potential (E½* ≈ +1.21 V), long excited-state lifetime.
Radical Precursor
Alkyl Peroxides or Carboxylic Acids
Peroxides generate radicals cleanly; Acids are diverse but require activation (e.g., Persulfate).
Acid Additive
TFA (Trifluoroacetic acid)
Activates the N-heterocycle (protonation) making it more electrophilic for radical attack.
Oxidant
Ammonium Persulfate (NH4)2S2O8
Necessary if using carboxylic acids to drive the oxidative decarboxylation.
Scenario: Methylation of a Quinoline-based Kinase Inhibitor.
Goal: Introduce a methyl group at the C2 position to block metabolism.
Screening Results (Simulated Data):
Entry
Alkyl Source
Oxidant
Solvent
Yield (LCMS)
Selectivity (C2:C4)
1
Acetic Acid
(NH4)2S2O8
DMSO
15%
1:1
2
t-Butyl Peracetate
None
DMSO
45%
3:1
3
t-Butyl Peracetate
None
DCM:H2O (Biphasic)
82%
>20:1
4
Methyl Boronic Acid
Air (O2)
MeOH
10%
N/A
Interpretation: Entry 3 represents a "Hit."[3] The biphasic system likely compartmentalizes the radical species, improving selectivity and lifetime. This condition should be selected for Protocol 2 (Scale-up).
Troubleshooting & Self-Validation
To ensure Trustworthiness and Scientific Integrity , perform these checks:
Light/Dark Control: Run the reaction covered in foil. If product forms, the mechanism is not photoredox (likely thermal peroxide decomposition), indicating potential safety risks on scale-up.
Stern-Volmer Quenching: If yields are low, perform fluorescence quenching studies. If the drug scaffold itself quenches the catalyst (prevents radical formation), you must switch to a catalyst with a higher triplet energy.
NMR Validation: LCMS yields can be deceptive due to ionization differences. Always validate the final isolated yield with qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
References
Proctor, R. S. J., et al. "Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds." Green Chemistry, 2024.[4] Link
DiRocco, D. A., et al. "Late-stage functionalization of drug-like molecules using photoredox catalysis." Science, 2016.[5][6][7] Link
Gui, J., et al. "Practical Olefin Hydroamination with Nitroarenes." Science, 2014 (MacMillan Group - foundational photoredox concepts). Link
Cernak, T., et al. "The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules." Chemical Society Reviews, 2016. Link
Dunne, A., et al. "Applications of High Throughput Chemistry to Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2022. Link
Plant growth regulation effects of 4-Bromo-5-methylindole-3-acetic Acid
Application Note: Characterization and Use of 4-Bromo-5-methylindole-3-acetic Acid (4-Br-5-Me-IAA) in Plant Physiology Introduction & Compound Profile 4-Bromo-5-methylindole-3-acetic Acid (4-Br-5-Me-IAA) is a synthetic,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization and Use of 4-Bromo-5-methylindole-3-acetic Acid (4-Br-5-Me-IAA) in Plant Physiology
Introduction & Compound Profile
4-Bromo-5-methylindole-3-acetic Acid (4-Br-5-Me-IAA) is a synthetic, halogenated derivative of the natural plant hormone Indole-3-acetic acid (IAA). Unlike natural IAA, which is rapidly metabolized in plant tissues, 4-Br-5-Me-IAA is designed to exhibit enhanced metabolic stability while maintaining specific affinity for the TIR1/AFB auxin co-receptor complex.
This compound is primarily utilized in research contexts to decouple auxin signaling from auxin metabolism. By substituting the 4-position with bromine and the 5-position with a methyl group, this analog probes the plasticity of the auxin-binding pocket and resists the oxidative decarboxylation pathways that typically degrade IAA.
Key Chemical Features:
4-Position Blockade (Bromine): Sterically hinders attack by peroxidase enzymes, significantly increasing the half-life of the molecule within the plant cell compared to IAA.
5-Position Lipophilicity (Methyl): Enhances hydrophobic interaction within the TIR1 auxin-binding pocket, potentially compensating for steric penalties imposed by the bulky bromine atom.
Mechanism of Action: The "Molecular Glue" & Stability Hypothesis[1]
The physiological effects of 4-Br-5-Me-IAA are mediated through the SCFTIR1/AFB-proteasome pathway .
Perception: 4-Br-5-Me-IAA enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
Complex Assembly: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .
Degradation: The SCFTIR1 complex ubiquitinates the Aux/IAA proteins, marking them for 26S proteasome degradation.
Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors) , allowing them to dimerize and activate auxin-responsive genes (e.g., GH3, SAUR).
Distinction from IAA:
While IAA is rapidly oxidized (catabolized), 4-Br-5-Me-IAA persists, leading to sustained gene activation . This makes it an ideal tool for studying "auxin overdose" phenotypes or long-term developmental shifts without continuous re-application.
Diagram 1: Signaling Pathway & Analog Intervention
Caption: 4-Br-5-Me-IAA activates the TIR1 pathway while resisting metabolic degradation (blocked red line), leading to sustained signaling.
Objective: To quantify the potency and stability of 4-Br-5-Me-IAA relative to IAA and the synthetic auxin 2,4-D.
Rationale: High concentrations of auxins inhibit primary root elongation in Arabidopsis thaliana. Because 4-Br-5-Me-IAA is resistant to degradation, it often exhibits a "super-auxin" phenotype (higher potency over time) or distinct dose-response curves compared to labile IAA.
Experimental Protocol
Materials:
Arabidopsis thaliana seeds (Col-0 wild type).
4-Br-5-Me-IAA (dissolved in DMSO, stock 10 mM).
Control: IAA (dissolved in EtOH) and 2,4-D.
0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytoagar.
Square petri dishes (120mm).
Workflow:
Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min). Wash 5x with sterile water.
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
Plate Preparation: Prepare MS agar plates supplemented with increasing concentrations of 4-Br-5-Me-IAA: 0, 10 nM, 50 nM, 100 nM, 1 µM, 10 µM .
Note: Keep DMSO concentration constant (<0.1%) across all plates.
Plating: Transfer seeds to plates (approx. 15 seeds per row). Seal with micropore tape.
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
Data Collection:
Day 4: Mark root tip position.
Day 7: Photograph plates. Measure primary root length using ImageJ.
Lateral Root Count: Count emerged lateral roots under a dissecting microscope.
Data Analysis & Expected Results:
Compound
IC50 (Root Inhibition)
Lateral Root Density
Interpretation
IAA
~100 nM
Moderate
Natural baseline; degradation occurs over 7 days.
4-Br-5-Me-IAA
~10-50 nM
High
Higher potency expected due to stability; "hairy root" phenotype likely.
2,4-D
~20-40 nM
Very High
Synthetic standard; stress response often triggered.
Application Note: Auxin Transport Inhibition Test
Objective: To determine if 4-Br-5-Me-IAA is a substrate for polar auxin transporters (PINs/AUX1) or if it acts as a transport inhibitor.
Rationale: 4-substituted indoles sometimes exhibit impaired transport. If the compound accumulates in cells without efflux, it may induce localized toxicity or unique developmental defects.
Protocol: DR5::GUS Reporter Assay
Materials:
Transgenic Arabidopsis line DR5::GUS (Auxin responsive promoter driving GUS enzyme).
Seedling Growth: Grow DR5::GUS seedlings vertically on hormone-free MS plates for 5 days.
Treatment: Transfer seedlings to liquid MS media containing 1 µM 4-Br-5-Me-IAA for:
Short term: 2 hours (Uptake/Signaling check).
Long term: 12 hours (Transport/Accumulation check).[1]
Fixation & Staining:
Incubate in 90% acetone (cold) for 20 mins.
Wash with phosphate buffer.
Incubate in GUS staining solution at 37°C overnight (dark).
Clearing: Wash chlorophyll with 70% Ethanol.
Microscopy: Observe blue precipitate distribution.
Interpretation:
Normal Transport: Blue stain in root tip (quiescent center) and vasculature similar to IAA control.
Trapped/Non-Transported: Intense blue staining in the elongation zone or hypocotyl (where uptake occurred) but failure to concentrate in the root tip maxima.
Troubleshooting & Optimization
Solubility: Halogenated indoles are hydrophobic.
Solution: Dissolve stock in 100% DMSO. Do not exceed 50 mM for stock to prevent precipitation upon freezing. When adding to aqueous media, vortex immediately.
Light Sensitivity: Like all indoles, 4-Br-5-Me-IAA can undergo photo-oxidation, though less than IAA.
Solution: Store stock solutions in amber tubes at -20°C.
Autoclaving:
Warning:Do NOT autoclave the compound. Add it to the media after cooling to ~55°C (Filter sterilization recommended).
Diagram 2: Experimental Workflow Summary
Caption: Workflow for preparing and testing 4-Br-5-Me-IAA in Arabidopsis assays.
References
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[2] Nature, 446(7136), 640-645. Link
Context: Establishes the structural basis of the TIR1 pocket, explaining why 5-substituted indoles (like 5-Me) fit well into the hydrophobic cavity.
Reinecke, D. M., et al. (1999). Molecular properties of 4-substituted indole-3-acetic acids affecting pea pericarp elongation.[3] Plant Growth Regulation, 27, 39–48.[3] Link
Context: Critical reference for the "4-position blockade" theory. Demonstrates that 4-substituted analogs (Cl, Br) resist peroxidase activity.
Katayama, M., et al. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid. Bioscience, Biotechnology, and Biochemistry, 72(8). Link
Context: Provides comparative data on bulky 4-substituted auxins, supporting the protocol design for testing novel halogenated deriv
Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[4][2][5] Nature, 435, 441–445. Link
Context: Foundational paper for the receptor assays described in the mechanism section.
Overcoming solubility issues of 4-Bromo-5-methylindole-3-acetic Acid in aqueous buffers
The Core Challenge: Why This Molecule Crashes Out As researchers, we often treat "solubility" as a binary state—soluble or insoluble. However, with halogenated indole derivatives like 4-Bromo-5-methylindole-3-acetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Challenge: Why This Molecule Crashes Out
As researchers, we often treat "solubility" as a binary state—soluble or insoluble. However, with halogenated indole derivatives like 4-Bromo-5-methylindole-3-acetic acid , solubility is a dynamic battle between two opposing forces: the hydrophilic carboxylic acid tail and the highly lipophilic, halogenated indole core.
The Physicochemical Trap
Unlike the parent molecule Indole-3-acetic acid (IAA), which has moderate water issues, your specific analog possesses two modifications that drastically increase its LogP (partition coefficient):
Bromine (C4): A heavy halogen that adds significant lipophilicity.
Methyl (C5): Adds non-polar bulk.
While the carboxylic acid group (
) [1] can ionize at physiological pH (7.4), the hydrophobic core often drives the molecules to aggregate into micro-precipitates or "oiling out" droplets before they can fully disperse. This is why you see immediate cloudiness when injecting a DMSO stock into PBS.
Decision Matrix: Choosing Your Protocol
Before starting, select the protocol that matches your assay's tolerance for organic solvents.
Figure 1: Solubilization Strategy Decision Tree. Select Method A for general biochemistry, Method B for cell culture, and Method C for high-concentration in vivo delivery.
Detailed Protocols
Method A: The "Organic Spike" (Standard)
Best for: Enzymatic assays, robust cell lines.
The Mechanism: Dissolves the hydrophobic core in an organic solvent, then rapidly disperses into aqueous buffer.
Stock Preparation: Dissolve 4-B-5-M-IAA in 100% anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . Vortex until completely clear.
Note: Ethanol is an alternative, but DMSO prevents evaporation-induced concentration changes.
The "Dropwise" Dilution (Critical Step):
Place your aqueous buffer (e.g., PBS pH 7.4) on a magnetic stirrer or vortex gently.
Add the DMSO stock dropwise (do not inject all at once) into the center of the vortex.
Target: Keep final DMSO concentration
(v/v) to avoid precipitation and cellular toxicity.
Method B: The "Salt Formation" (No DMSO)
Best for: Sensitive primary cells, in vivo injections.
The Mechanism: We manually deprotonate the carboxylic acid using a strong base, converting the insoluble acid form into the soluble sodium salt form (
) before it touches the buffer [2].
Weighing: Weigh the solid compound into a microcentrifuge tube.
Alkaline Dissolution: Add a minimal volume of 1N NaOH (e.g., 20–50 µL for 1 mg).
Observation: The solid should dissolve almost instantly, turning the solution clear (or slightly yellow).
Dilution: Immediately dilute with PBS or water to near the desired volume.
Neutralization (Crucial): The pH will now be very high (
). Carefully back-titrate with small amounts of dilute HCl or Sodium Phosphate buffer to reach pH 7.4.
Warning: If you overshoot below pH 5.0, the compound will crash out immediately.
Method C: Carrier-Assisted Solubilization
Best for: High concentrations (>1 mM) in aqueous media.
If Methods A and B fail due to aggregation at high concentrations, use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) .
Prepare a 20% (w/v) solution of HP-
-CD in water/PBS.
Add 4-B-5-M-IAA solid to this solution.
Sonicate for 30–60 minutes at room temperature. The hydrophobic indole core will encapsulate inside the cyclodextrin ring, shielding it from water.
Troubleshooting & FAQs
Q1: I followed Method A, but it still precipitates when I add it to the media. Why?
A: This is likely "pH Shock." Most cell culture media (DMEM/RPMI) are buffered at pH 7.4. However, if your stock concentration is too high, the local concentration at the injection point exceeds the solubility limit before diffusion occurs.
Fix: Pre-dilute your DMSO stock 1:10 in pure water (not buffer) immediately before adding to the media. This "intermediate step" reduces the hydrophobic shock.
Q2: My solution turned pink/brown after 24 hours. Is it still good?
A: No. Indole derivatives are notoriously light-sensitive and prone to oxidation [3].
Mechanism: The indole ring oxidizes to form quinone-like chromophores.
Prevention: Always wrap tubes in aluminum foil. Prepare stocks fresh or store at -20°C under argon/nitrogen gas.
Q3: Can I autoclave this compound?
A:Absolutely not. Halogenated indoles can degrade under high heat and pressure, potentially releasing free bromide ions or polymerizing. Always use 0.22 µm sterile filtration (PES or Nylon membranes) for sterilization [2].
Data extrapolated from structural analogs (IAA, 5-Br-IAA) and standard solubility profiles [1, 4].
Workflow Visualization: The "Salt Formation" Protocol
This diagram details the precise chemical workflow for Method B, ensuring the compound remains ionized and soluble.
Figure 2: Chemical transformation pathway for Method B. The transition from red (insoluble) to green (soluble) relies on maintaining the ionized carboxylate state.
References
Solubility of Things. (n.d.). Indole-3-acetic acid Solubility and Properties. Retrieved from [Link]
Nobre, M. (2023).[1] How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate.[1] Retrieved from [Link]
Boonmahome, P., & Mongkolthanaruk, W. (2023).[3] Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. Retrieved from [Link]
Technical Support Center: A-Z Guide to Purity Analysis of Synthetic 4-Bromo-5-methylindole-3-acetic Acid
Welcome to the comprehensive troubleshooting and FAQ guide for identifying and removing impurities from synthetic 4-Bromo-5-methylindole-3-acetic Acid. This resource is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive troubleshooting and FAQ guide for identifying and removing impurities from synthetic 4-Bromo-5-methylindole-3-acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the synthesis and purification of this indole derivative. Here, we merge technical accuracy with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Impurities
This section addresses the foundational questions regarding potential impurities in the synthesis of 4-Bromo-5-methylindole-3-acetic acid, providing a proactive approach to impurity management.
Q1: What are the most probable impurities I might encounter during the synthesis of 4-Bromo-5-methylindole-3-acetic acid?
The impurity profile of your final product is intrinsically linked to the synthetic route employed. The Fischer indole synthesis and the Japp-Klingemann reaction are common pathways to indole-3-acetic acid derivatives, each with a characteristic set of potential byproducts.[1][2]
Common Impurities Arising from Synthesis:
Starting Materials: Unreacted 4-bromo-5-methylphenylhydrazine and the carbonyl precursor (e.g., levulinic acid or its ester) are primary impurities.
Intermediates: Incomplete cyclization can leave residual hydrazone intermediates.[1]
Side-Reaction Products:
From Fischer Indole Synthesis: This reaction is sensitive to reaction conditions like temperature and acid strength.[3] Potential byproducts include those from aldol condensations or Friedel-Crafts type reactions.[3] A significant competing pathway, especially with certain substituents, is N-N bond cleavage, which can lead to aniline derivatives.[4][5]
From Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-keto-acids and aryl diazonium salts, which are then cyclized via Fischer indole synthesis.[1][2] Incomplete reaction can result in residual azo compounds.[6]
** regio-isomers:** Depending on the starting materials and reaction conditions, isomers with the bromine and methyl groups at different positions on the indole ring could form.
Products of Over-bromination: If bromination is a step in your synthesis, di- or tri-brominated indole species may be present.
Degradation Products: Indole compounds can be susceptible to oxidation, especially if not handled under an inert atmosphere, leading to colored impurities.[7]
Q2: My final product has a pink or brownish hue. Is this indicative of a specific impurity?
A pink, purplish, or brown discoloration in indole compounds is a common observation and is typically attributed to oxidation products.[7] While often present in trace amounts, these colored impurities can interfere with downstream applications and analytical characterization. It is advisable to store the purified compound under an inert atmosphere and protected from light to minimize degradation.
Q3: How can I preemptively minimize impurity formation during synthesis?
Proactive measures during the synthesis can significantly simplify purification efforts.
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can carry through or catalyze side reactions.[5]
Optimization of Reaction Conditions: The Fischer indole synthesis, for example, is highly sensitive to temperature and acid concentration.[3] Systematic optimization of these parameters can maximize the yield of the desired product and minimize byproducts.
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.
Protecting Groups: For starting materials with sensitive functional groups, the use of appropriate protecting groups can prevent unwanted side reactions.[5]
Section 2: Troubleshooting Guide - From Identification to Removal
This section provides a structured, question-and-answer formatted guide to troubleshoot specific issues encountered during the purification and analysis of 4-Bromo-5-methylindole-3-acetic acid.
Issue 1: My initial analysis (TLC/LC-MS) shows multiple spots/peaks close to my product. How do I identify them?
A multi-component mixture requires a systematic approach to identify the unknown species.
Workflow for Impurity Identification
Caption: A logical workflow for the systematic identification of unknown impurities.
Detailed Steps:
Initial Assessment with Thin Layer Chromatography (TLC): TLC is a rapid and invaluable tool for initial purity assessment and for developing a suitable solvent system for column chromatography.[8] An ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.[8]
Advanced Analysis with UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful technique for impurity profiling.[9][10]
UPLC: Offers higher resolution and sensitivity compared to traditional HPLC, allowing for the separation of closely related impurities.[11]
MS and MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown compounds.[12][13]
High-Resolution Mass Spectrometry (HRMS): To obtain the exact molecular formula of an impurity, HRMS is the technique of choice.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, NMR is indispensable.[15][16]
1H NMR: Provides information about the number and types of protons.
13C NMR: Shows the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between atoms in the molecule.
Issue 2: How do I effectively remove closely related impurities?
The choice of purification method depends on the nature and quantity of the impurities.
Method 1: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[17]
Choosing the Right Conditions:
Stationary Phase
Mobile Phase Polarity
Best For
Expert Insight
Normal Phase (e.g., Silica Gel)
Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate)
The acidic nature of silica gel can sometimes cause streaking or degradation of indole compounds.[8] Pre-treating the silica gel with a solvent containing a small amount of triethylamine (1-3%) can deactivate acidic sites.[8]
Reversed-Phase (e.g., C18-modified Silica)
Polar (e.g., Water/Acetonitrile or Water/Methanol)
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[17]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column. Alternatively, for less soluble compounds, use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel.[8]
Elution: Start with a non-polar mobile phase and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.[8]
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[17]
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[17]
Method 2: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids, often yielding a product of very high purity.[5]
Experimental Protocol: Recrystallization
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, methanol, water, or mixtures thereof.[18][19]
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent to form a saturated solution.
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution quickly.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: My NMR spectrum looks complex. How can I interpret it to confirm the structure of 4-Bromo-5-methylindole-3-acetic acid?
Interpreting the NMR spectrum is key to confirming the structure of your synthesized compound.
Expected ¹H NMR signals for 4-Bromo-5-methylindole-3-acetic Acid:
Proton(s)
Chemical Shift (ppm, approximate)
Multiplicity
Integration
Indole N-H
10.0 - 11.0
broad singlet
1H
Aromatic H (C6, C7)
7.0 - 7.5
doublets
2H
Aromatic H (C2)
~7.2
singlet or triplet
1H
Methylene CH ₂
~3.7
singlet
2H
Methyl CH ₃
~2.4
singlet
3H
Carboxylic Acid OH
11.0 - 12.0
broad singlet
1H
Note: Chemical shifts can vary depending on the solvent used.
Troubleshooting NMR Spectra:
Unexpected Peaks: Compare the spectrum to those of known starting materials and potential byproducts.
Broad Peaks: Broadening of the N-H and O-H protons is common due to exchange with solvent or water.
Complex Aromatic Region: The substitution pattern on the benzene ring will dictate the splitting patterns. 2D NMR techniques like COSY can help to assign these protons.
Section 3: Advanced Analytical and Purification Strategies
For particularly challenging separations or for meeting stringent purity requirements for pharmaceutical applications, more advanced techniques may be necessary.
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
UPLC provides superior resolution and speed compared to conventional HPLC, making it ideal for detecting and quantifying trace impurities.[10] This is particularly important for regulatory submissions where all impurities above a certain threshold (e.g., 0.1%) must be identified and characterized.[10]
Preparative HPLC
For difficult separations where column chromatography is ineffective, preparative HPLC can be used to isolate pure compounds. This technique uses the same principles as analytical HPLC but on a larger scale.
Workflow for Challenging Purifications
Caption: A workflow for achieving high purity, incorporating advanced techniques.
PharmaTutor. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]
Snyder, H. R., & Pilgrim, F. J. (1950). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S. Patent and Trademark Office.
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
ResearchGate. (2021). Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. Retrieved from [Link]
Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
Atmiya University. (n.d.). synthesis and characterization of indole - derivatives: an approach to investigate the antimicrobial activity. Retrieved from [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
PubMed. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved from [Link]
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
National Institutes of Health. (n.d.). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. Retrieved from [Link]
National Institutes of Health. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Retrieved from [Link]
PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
ACS Publications. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Retrieved from [Link]
Semantic Scholar. (1999). synthesis of 5-substituted indole derivatives, part ii.1. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sciencemadness. (n.d.). INDOLE-3-ACETIC ACID. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method of substituted indole-3-acetic acid.
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]
ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
ACS Publications. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. Retrieved from [Link]
ResearchGate. (n.d.). ¹H‐NMR of 4‐(Bromo‐acetic acid methylester)‐4‐ethyl‐2‐oxazolidinone.... Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 5-bromoindole.
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Retrieved from [Link]
How to handle and dispose of 4-Bromo-5-methylindole-3-acetic Acid safely
Case Reference: Handling, Solubilization, and Disposal Protocols Welcome to the Technical Support Center. This guide addresses the operational requirements for 4-Bromo-5-methylindole-3-acetic Acid (often abbreviated as 4...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: Handling, Solubilization, and Disposal Protocols
Welcome to the Technical Support Center.
This guide addresses the operational requirements for 4-Bromo-5-methylindole-3-acetic Acid (often abbreviated as 4-B-5-M-IAA).[1] As a halogenated derivative of the auxin Indole-3-Acetic Acid (IAA), this compound requires specific protocols to prevent oxidative degradation and ensure environmental compliance during disposal.[1]
Part 1: Core Safety & Stability Profile
Quick Status Board
Parameter
Specification
Critical Note
Chemical Class
Halogenated Indole
Sensitive to photo-oxidation.
Primary Hazard
Irritant (Skin/Eye/Resp)
DO NOT INHALE DUST. Use a fume hood.
| Storage Temp |
(Long term) | Desiccate. Warm to RT before opening. |
| Waste Stream | Halogenated Organic | NEVER mix with non-halogenated solvents. |
| Solubility | Low in Water; High in DMSO/EtOH | Requires co-solvent for aqueous buffers. |
Expert Insight: The "Indole Pink" Warning
Why does this matter? Indole rings are electron-rich and prone to oxidation, forming colored quinoidal byproducts (often pink or brown).[1] The bromine and methyl substituents on the 4 and 5 positions sterically influence this, but do not prevent it.
[1] The Protocol: If your white powder turns pink/beige, surface oxidation has occurred.[1] While often still usable for qualitative biological screens, quantitative analytical standards (HPLC/MS) require fresh stock.[1]
Part 2: Handling & Solubilization Workflow
User Query: "How do I get this into solution for my cell culture/plant assay without it precipitating?"
This compound is hydrophobic. Direct addition to water or media will result in a suspension, not a solution, leading to inconsistent dosing.[1]
Standard Operating Procedure (SOP): Solubilization
Primary Solvent (Stock): Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) or Ethanol .
Secondary Dilution (Working): Dilute the stock into your aqueous buffer/media.
Rule of Thumb: Keep final DMSO concentration
to avoid solvent toxicity in biological systems.
Precipitation Check: If a white cloud forms immediately, your stock is too concentrated.[1] Lower the stock concentration or warm the media to
.
Visual Workflow: Safe Handling
Figure 1: Step-by-step handling workflow to prevent moisture uptake and precipitation.
Part 3: Troubleshooting (Q&A)
Q1: I spilled a small amount of powder on the bench. Can I just wipe it up with a wet paper towel?A:No.
Reasoning: Wetting the powder can spread it as a paste.
Correct Action:
Cover the spill with an absorbent pad or dry paper towel to prevent aerosolization.
Wet the pad (not the powder) with a mild surfactant or 10% ethanol.
Wipe inward to collect.
Place all materials in a Solid Hazardous Waste bag.
Clean the surface with 70% ethanol to remove residues.
Q2: My solution turned yellow/brown after 24 hours at room temperature.A:Oxidative Degradation.
Cause: Light exposure and oxygen have attacked the indole ring.
Prevention: Always wrap vials in aluminum foil or use amber glass. Store stocks at
.
Self-Validation: Check the absorbance spectrum. Oxidized indoles often show a bathochromic shift (new peaks >300nm).
Q3: Can I autoclave media containing 4-B-5-M-IAA?A:Avoid if possible.
Risk: Halogenated indoles can be thermally unstable. The bromine-carbon bond may cleave at high temperatures (
), releasing bromide ions and altering the molecule's biological activity.[1]
Alternative: Sterile filter (0.22
m) the stock solution and add it to the autoclaved media after it has cooled to .
Part 4: Disposal & Waste Management
Critical Directive: This compound contains Bromine . It must NOT enter general organic waste or the municipal water system.
The "Halogen Rule"
Waste disposal vendors charge significantly more for halogenated waste because it cannot be simply incinerated (it produces corrosive acid gases like HBr). However, for safety and compliance, you must segregate it.
Waste Category
Contents
Disposal Action
Solid Waste
Contaminated gloves, weighing boats, paper towels.[1]
Halogenated Organic Waste. (Do not mix with Acetone/Non-hal).
Liquid Waste (Aqueous)
Dilute media/buffer (<1 mM).
Check local EHS. Usually Aqueous Toxic Waste .
Visual Workflow: Disposal Decision Tree
Figure 2: Decision tree for compliant disposal of halogenated indole waste.
References
Thermo Fisher Scientific. (2011). Safety Data Sheet: Indole-3-acetic acid derivatives. Retrieved from
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Bromoindole and derivatives. Retrieved from
U.S. Environmental Protection Agency (EPA). (2000). List of Halogenated Organic Compounds Regulated Under § 268.32.[5][6] Electronic Code of Federal Regulations.[6] Retrieved from [1]
PubChem. (n.d.). 5-Bromo-3-indoleacetic acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [1]
(Note: While specific SDS data for the exact 5-methyl isomer is rare, protocols are derived from the authoritative handling standards for the 4-bromo and 5-bromo indole-3-acetic acid class, which share identical hazard profiles.)[1]
Comparative Guide: Biological Activity of 4-Bromo-5-methylindole-3-acetic Acid vs. Indole-3-acetic Acid (IAA)
[1] Executive Summary Indole-3-acetic acid (IAA) is the canonical endogenous auxin in plants, governing cell elongation, division, and differentiation.[1][2][3] However, its utility in controlled experimental and agricul...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Indole-3-acetic acid (IAA) is the canonical endogenous auxin in plants, governing cell elongation, division, and differentiation.[1][2][3] However, its utility in controlled experimental and agricultural applications is limited by rapid metabolic degradation (oxidation and conjugation) and light sensitivity.[1]
4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) represents a class of halogenated and methylated synthetic auxin analogs designed to overcome these stability limitations.[1] By leveraging the Structure-Activity Relationship (SAR) of the indole scaffold—specifically the metabolic blockade at the 4-position and lipophilic enhancement at the 5-position—this compound offers a theoretical profile of hyper-potency and sustained activity compared to native IAA.[1]
This guide provides a technical comparison of these two compounds, synthesizing established data on IAA with predictive SAR modeling for 4-B-5-M-IAA based on "nearest neighbor" analogs (4-Cl-IAA and 5-Me-IAA).[1]
Part 1: Chemical & Physical Properties[1][4]
The structural modifications in 4-B-5-M-IAA fundamentally alter its interaction with plant transporters and degradation enzymes.[1]
Moderate/High. Halogenation typically stabilizes the indole ring against photo-degradation.[1]
Part 2: Biological Activity & Mechanism of Action[5][6]
The Auxin Signaling Pathway (TIR1/AFB)
Both compounds function by binding to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA repressor proteins .[1] This releases ARF (Auxin Response Factors) transcription factors to activate gene expression.[1]
Mechanism of Potency Shift
IAA (Native Ligand): Fits perfectly into the TIR1 pocket but has a high "off-rate" and is rapidly cleared by the cell.[1]
4-B-5-M-IAA (Synthetic Analog):
4-Bromo Effect: Analogous to the naturally occurring "super-auxin" 4-Cl-IAA (found in Pisum sativum).[1] Halogenation at the 4-position prevents enzymatic attack (e.g., by peroxidases) and often increases affinity for the TIR1 receptor by filling a hydrophobic sub-pocket. 4-Cl-IAA is reported to be 10–100x more potent than IAA in specific elongation assays.[1]
5-Methyl Effect: Increases hydrophobicity.[1] While 5-substitutions can sometimes reduce activity if too bulky, a methyl group is small enough to be tolerated.[1] It may enhance the "molecular glue" interaction between TIR1 and the Aux/IAA repressor.[1]
Comparative Efficacy Data (Inferred from SAR)
Note: Direct head-to-head data for 4-B-5-M-IAA is rare.[1] The values below are projected based on the validated activity of 4-Cl-IAA and 5-Me-IAA.
Assay Type
IAA Performance
4-B-5-M-IAA Performance (Projected)
Mechanistic Rationale
Coleoptile Elongation
Standard (100%) . Requires continuous supply due to degradation.[1]
High. May induce callus even at low concentrations due to persistence.[1]
Mimics "herbicide-like" auxin overload (similar to 2,4-D or Dicamba).[1]
Pathway Visualization
The following diagram illustrates how 4-B-5-M-IAA bypasses the degradation pathways that strictly regulate IAA.
Caption: 4-B-5-M-IAA evades the degradation pathways that limit IAA, leading to sustained receptor activation.[1]
Part 3: Experimental Protocols
To validate the activity of 4-B-5-M-IAA against IAA, researchers should use the Split-Plate Root Inhibition Assay (Arabidopsis) or the Coleoptile Segment Assay (Maize/Oat).[1]
4-B-5-M-IAA Stock: 10 mM in DMSO (due to higher lipophilicity).[1]
Media: 0.5x MS (Murashige & Skoog) with 1% Sucrose, pH 5.7.
Step-by-Step Workflow:
Preparation: Pour square petri dishes with 0.5x MS agar containing increasing concentrations of ligand: 0 (Control), 1 nM, 10 nM, 100 nM, 1 µM .
Stratification: Sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.
Plating: Place seeds on the plates (approx. 10 seeds per row).
Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Analysis: Plot "Root Length (% of Control)" vs. "Log[Concentration]".
Expected Result: 4-B-5-M-IAA will shift the curve to the left (lower IC50) compared to IAA, indicating higher potency.[1]
Protocol B: Chemical Stability Test (Salkowski Reagent)
Validates the resistance of the analog to oxidative degradation.
Incubation: Incubate 100 µM of IAA and 4-B-5-M-IAA separately in a horseradish peroxidase (HRP) solution (0.1 mg/mL) at 25°C.
Sampling: Take aliquots at 0, 30, 60, and 120 minutes.
Detection: Mix 1:2 with Salkowski reagent (0.5 M FeCl₃ in 35% HClO₄).[1] Incubate 30 mins in dark (pink color develops).
Readout: Measure Absorbance at 530 nm.
Expected Result: IAA signal will fade rapidly (oxidative loss).[1] 4-B-5-M-IAA signal will remain stable.[1]
Part 4: Applications & Recommendations
Application Field
Recommended Compound
Reasoning
General Plant Tissue Culture
IAA (or NAA/IBA)
IAA is preferred when "pulse" stimulation is needed.[1] 4-B-5-M-IAA may be too potent, causing callus overgrowth or toxicity.[1]
Herbicide Development
4-B-5-M-IAA
The stability profile suggests potential as a systemic herbicide (similar to 2,4-D) for controlling dicot weeds.[1]
Physiological Probes
4-B-5-M-IAA
Use to study auxin transport or receptor binding without the confounding variable of metabolic degradation.[1]
Phenotype Rescue
4-B-5-M-IAA
May rescue auxin-deficient mutants (trp mutants) at much lower concentrations than IAA.[1]
Safety Note
4-B-5-M-IAA is a halogenated organic compound.[1] Unlike IAA, which is relatively benign, halogenated indoles can persist in the environment and may have higher toxicity profiles in mammalian systems (though specific toxicology data is limited).[1] Handle with standard PPE (gloves, fume hood).[1]
References
Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth.[1][4][5][6]Plant Growth Regulation , 27, 3-13.[1] Link(Establishes the "super-auxin" activity of 4-halogenated indoles).[1]
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1]Nature , 446, 640-645.[1] Link(Structural basis for auxin binding).
Woodward, A. W., & Bartel, B. (2005).[1][7] Auxin: Regulation, Action, and Interaction.[1]Annals of Botany , 95(5), 707–735.[1] Link(Comprehensive review of IAA degradation and conjugation).
ChemicalBook. (2024).[1] Product Entry: 4-Bromo-5-methylindole-3-acetic Acid (CAS 1388072-49-8).[1][8][9]Link(Source for chemical properties).
Yang, Y., et al. (2008).[1] Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases.Plant Physiology , 147(3), 1034–1045.[1] Link(Data on 5-Me-IAA and Methyl-IAA activity).[1]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Bromo-5-methylindole-3-acetic Acid and Its Isomers
This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Bromo-5-methylindole-3-acetic acid, a synthetic auxin analog with potential applications in drug discovery and agrochemical development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Bromo-5-methylindole-3-acetic acid, a synthetic auxin analog with potential applications in drug discovery and agrochemical development. In the synthesis of substituted indoles, the formation of constitutional isomers is a common challenge. The precise placement of substituents on the indole scaffold is critical as it dictates the molecule's biological activity and physicochemical properties. Consequently, unambiguous structural confirmation is a non-negotiable step in the research and development pipeline.
This document serves as a technical resource for researchers, offering a detailed examination of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques can be employed to distinguish 4-Bromo-5-methylindole-3-acetic acid from its key isomers. By grounding our analysis in the fundamental principles of spectroscopy and supporting it with experimental data from closely related compounds, we will establish a reliable analytical framework for the confident identification of this target molecule.
Molecular Structures and Isomers of Interest
The primary challenge in the characterization of 4-Bromo-5-methylindole-3-acetic acid lies in differentiating it from isomers where the bromo and methyl groups occupy different positions on the benzene portion of the indole ring. For this guide, we will focus on a comparative analysis between the target molecule, its parent compound Indole-3-acetic acid (IAA), and a commercially available isomer, 5-Bromoindole-3-acetic acid. Understanding the individual and combined spectroscopic effects of the bromo, methyl, and acetic acid substituents is paramount.
Caption: Molecular structures of the target compound and key comparators.
Comparative Spectroscopic Analysis
The following sections dissect the expected and observed spectroscopic features for our compounds of interest. While a complete experimental dataset for 4-Bromo-5-methylindole-3-acetic acid is not publicly available, we will construct a highly reliable, predicted profile based on empirical data from its structural precursors and isomers. This predictive approach is a common and necessary practice in synthetic chemistry and serves to highlight the key differentiating features to look for during analysis.
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons (H-4, H-5, H-6, H-7) are uniquely sensitive to the electronic effects of the substituents.
Causality Behind Substituent Effects: The bromine atom is an electron-withdrawing group (via induction) but also a weak ortho-, para-director (via resonance), which generally deshields nearby protons, shifting their signals downfield. The methyl group is a weak electron-donating group, causing a slight shielding effect (upfield shift) on nearby protons. The position of these groups relative to each other and to the remaining aromatic protons creates a unique fingerprint for each isomer.
Analysis:
Indole-3-acetic Acid (IAA): The spectrum of the parent compound is our baseline[1]. The aromatic region typically shows complex multiplets for the four protons on the benzene ring. The H-2 proton on the pyrrole ring appears as a characteristic singlet or triplet around 7.2 ppm, while the methylene protons of the acetic acid group (-CH₂COOH) are a singlet around 3.6 ppm.
5-Bromoindole-3-acetic Acid: The bromine at C-5 dramatically simplifies the aromatic region. H-4 becomes a doublet, deshielded by the adjacent bromine. H-6 appears as a doublet of doublets, and H-7 as a doublet. The presence of the bromine generally shifts all aromatic proton signals downfield compared to IAA.
Predicted Spectrum of 4-Bromo-5-methylindole-3-acetic Acid:
H-6 and H-7: The most telling region will be the signals for H-6 and H-7. With substituents at C-4 and C-5, these two protons will form a simple AX system, appearing as two distinct doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz).
H-2: The signal for the H-2 proton should be a singlet, largely unaffected by the benzene ring substitution, appearing around 7.2-7.3 ppm.
-CH₃: The methyl protons at C-5 will appear as a singlet around 2.4-2.5 ppm.
-CH₂-: The methylene protons will remain a singlet around 3.7 ppm.
N-H: A broad singlet, typically downfield (>8.0 ppm), characteristic of the indole N-H proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct look at the carbon framework. The chemical shifts are highly sensitive to substituent effects.
Analysis:
Indole-3-acetic Acid (IAA): The spectrum shows eight signals for the indole ring carbons and two for the acetic acid side chain[1].
5-Bromoindole-3-acetic Acid: The most significant change is the signal for C-5, which will be shifted upfield due to the "heavy atom effect" of bromine, while the adjacent C-4 and C-6 carbons will be shifted downfield.
Predicted Spectrum of 4-Bromo-5-methylindole-3-acetic Acid:
C-4 and C-5: The key diagnostic signals will be for the substituted carbons. The C-4 signal will be shifted upfield due to the direct attachment of the bromine. The C-5 signal will be shifted downfield due to the methyl group.
-CH₃: A signal in the aliphatic region, typically around 20-22 ppm.
-CH₂- and -COOH: The side chain carbons will appear at approximately 31 ppm and 173 ppm, respectively.
Table 1: Comparative ¹H and ¹³C NMR Data (Experimental & Predicted)
All chemical shifts (δ) are in ppm. Predicted values are based on additive substituent effects and data from related structures[2].
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not distinguish between positional isomers as effectively as NMR, it is a crucial part of a complete characterization.
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹ is characteristic of the indole N-H group.
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretch.
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ confirms the presence of the carboxylic acid carbonyl group.
Aromatic C-H/C=C: Multiple sharp peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions correspond to the aromatic ring.
C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, can indicate the presence of a C-Br bond, though it can be weak and difficult to assign definitively.
The IR spectra of all three compounds will be broadly similar, but subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which is definitive for confirming the molecular formula.
Molecular Ion Peak (M⁺): The most critical feature for identifying the bromo-substituted compounds is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
Indole-3-acetic Acid: C₁₀H₉NO₂ - Expected M⁺ at m/z 175.06.
5-Bromoindole-3-acetic Acid: C₁₀H₈BrNO₂ - Expected M⁺ peaks at m/z 252.97 and 254.97.
4-Bromo-5-methylindole-3-acetic Acid: C₁₁H₁₀BrNO₂ - Expected M⁺ peaks at m/z 266.99 and 268.99.
Fragmentation: The primary fragmentation pathway for indole-3-acetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) via decarboxylation, leading to a skatole-type fragment. While the major fragments will be similar, minor differences in the relative intensities of other fragments may exist between isomers.
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible spectroscopic data. The following are generalized, best-practice methodologies for the characterization of indole-3-acetic acid derivatives.
Caption: General workflow for spectroscopic analysis of indole derivatives.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Lock the instrument on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.
¹H NMR Acquisition: Acquire data using a standard 30° or 90° pulse sequence. Ensure a sufficient relaxation delay (e.g., 2-5 seconds) and an adequate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR)
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
Sample Application: Place a small amount of the solid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Data Processing: Perform an ATR correction and baseline correction if necessary using the instrument software.
Mass Spectrometry Protocol (ESI)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard.
Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes to determine the best ionization. Collect data over a mass range appropriate for the expected molecular weight.
Data Analysis: Determine the accurate mass of the molecular ion peak(s). Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. Analyze the isotopic pattern to confirm the presence of bromine.
Conclusion
The unambiguous identification of 4-Bromo-5-methylindole-3-acetic acid from its isomers is a critical task that can be confidently achieved through a systematic, multi-technique spectroscopic approach. While IR and MS are essential for confirming functional groups and molecular formula, ¹H NMR spectroscopy serves as the definitive tool for isomer differentiation . The predicted splitting pattern of the aromatic protons H-6 and H-7 into a simple pair of ortho-coupled doublets provides a unique and readily identifiable fingerprint for the 4,5-disubstitution pattern of the target molecule. By comparing this predicted signature against the experimental spectra of the parent compound and other relevant isomers, researchers can achieve unequivocal structural validation, ensuring the integrity and reliability of their scientific findings.
References
Pavlicek, J., & Sychrovsky, V. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Journal of Photochemistry and Photobiology A: Chemistry, 168(1-3), 1-8. [Link]
Biological Magnetic Resonance Bank (BMRB). (n.d.). Entry bmse000177: Indole-3-acetic Acid. [Link]
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
Dezena, R. A., Mauri, R. A., & Rosa, P. T. V. (2018). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology, 6(5), 32-37. [Link]
The Royal Society of Chemistry. (2019). Supporting information for: Iridium-Catalyzed C−H Methylation of Indoles and Pyrroles with Methanol. [Link]
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]
A Researcher's Guide to Cross-Reactivity in Auxin-Binding Assays: A Comparative Analysis of 4-Bromo-5-methylindole-3-acetic Acid
For researchers, scientists, and drug development professionals navigating the intricate world of plant hormone signaling, understanding the specificity of auxin analogs is paramount. This guide provides an in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the intricate world of plant hormone signaling, understanding the specificity of auxin analogs is paramount. This guide provides an in-depth technical comparison of 4-Bromo-5-methylindole-3-acetic Acid's potential cross-reactivity in auxin-binding assays, benchmarked against commonly studied auxins. By delving into the principles of auxin perception and providing detailed experimental protocols, this document aims to equip you with the knowledge to critically evaluate the binding characteristics of novel auxin compounds.
The Two Arms of Auxin Perception: TIR1/AFB and ABP1
Plants have evolved sophisticated mechanisms to perceive and respond to auxin, primarily through two distinct receptor families: the nuclear TIR1/AFB proteins and the cell surface-associated AUXIN-BINDING PROTEIN 1 (ABP1).[1][2][3][4]
The TIR1/AFB Pathway (Transcriptional Response): The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN-SIGNALING F-BOX (AFB) proteins are F-box proteins that act as auxin co-receptors.[2][3] In the presence of auxin, TIR1/AFB proteins form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This degradation releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, mediating long-term developmental processes.[1][3] Different members of the TIR1/AFB family exhibit varying affinities for different auxins, contributing to the diverse physiological responses to these compounds.[2][5]
The ABP1 Pathway (Rapid, Non-Transcriptional Response): ABP1 is primarily located in the endoplasmic reticulum (ER), with a small fraction present at the plasma membrane where it is thought to mediate rapid, non-transcriptional auxin responses.[6][7][8][9] These responses include changes in ion fluxes and plasma membrane hyperpolarization.[6] The optimal pH for auxin binding to ABP1 is between 5.0 and 6.0, consistent with the acidic environment of the apoplast.[6][9]
Figure 1: Simplified diagram of the two major auxin signaling pathways.
Understanding Cross-Reactivity in Auxin-Binding Assays
A competitive binding assay is a powerful tool to determine the relative affinity of an unlabeled ligand (the competitor, in this case, 4-Bromo-5-methylindole-3-acetic Acid) for a receptor by measuring its ability to displace a labeled ligand of known affinity. The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the competitor's binding affinity.
Figure 2: General workflow for a competitive radioligand binding assay.
Comparative Analysis of Auxin Analogs
To contextualize the potential binding characteristics of 4-Bromo-5-methylindole-3-acetic Acid, we will compare it to three well-characterized auxins:
Indole-3-acetic acid (IAA): The most abundant, naturally occurring auxin in plants.[10]
1-Naphthaleneacetic acid (NAA): A synthetic auxin widely used in agriculture and plant tissue culture.[11][12]
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin commonly used as a selective herbicide.[13][14][15]
Structural Comparison
The binding affinity of an auxin analog is largely determined by its three-dimensional structure and electrostatic properties, which dictate its fit within the binding pocket of the receptor.
IAA: Possesses an indole ring with a carboxymethyl side chain at the third position.
NAA: Features a naphthalene ring system, which is larger than the indole ring of IAA.
2,4-D: Has a dichlorinated phenyl ring linked to a carboxylic acid via an ether bond.
4-Bromo-5-methylindole-3-acetic Acid: Structurally, this compound is a derivative of IAA with a bromine atom at the 4th position and a methyl group at the 5th position of the indole ring.
The introduction of halogen and methyl groups on the indole ring can significantly alter the electronic and steric properties of the molecule, which in turn can affect its interaction with the amino acid residues in the auxin-binding pocket of the receptors.
Hypothetical Binding Affinities and Cross-Reactivity
Below is a table summarizing the known binding affinities of common auxins for the TIR1 receptor and a hypothesized affinity for 4-Bromo-5-methylindole-3-acetic Acid. It is crucial to note that these are literature-derived or estimated values and should be experimentally verified.
Its distinct structure leads to different binding kinetics.
4-Bromo-5-methylindole-3-acetic Acid
C₁₁H₁₀BrNO₂
Hypothesized: High affinity, potentially comparable to or greater than IAA
Halogenation at the 4-position of the indole ring is often associated with increased auxin activity. The methyl group at the 5-position could further enhance binding through hydrophobic interactions.
This protocol provides a framework for determining the binding affinity of 4-Bromo-5-methylindole-3-acetic Acid for the TIR1 receptor using a competitive radioligand binding assay.
Materials:
Purified recombinant TIR1 protein
Radiolabeled auxin (e.g., [³H]IAA) of high specific activity
Unlabeled IAA (for standard curve)
4-Bromo-5-methylindole-3-acetic Acid
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
Bovine Serum Albumin (BSA)
Glass fiber filters
Scintillation vials and cocktail
Liquid scintillation counter
Procedure:
Preparation of Reagents:
Prepare a stock solution of purified TIR1 protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
Prepare a stock solution of [³H]IAA in a suitable solvent (e.g., ethanol) and dilute to the desired working concentration in assay buffer. The final concentration should be at or below the Kd of [³H]IAA for TIR1 to ensure sensitive detection of competition.
Prepare a series of dilutions of unlabeled IAA and 4-Bromo-5-methylindole-3-acetic Acid in assay buffer, covering a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁵ M).
Assay Setup:
Set up assay tubes in triplicate for each condition:
Total Binding: Contains TIR1, [³H]IAA, and assay buffer.
Non-specific Binding: Contains TIR1, [³H]IAA, and a saturating concentration of unlabeled IAA (e.g., 10 µM).
Competition: Contains TIR1, [³H]IAA, and varying concentrations of 4-Bromo-5-methylindole-3-acetic Acid.
Incubation:
Add the assay components to the tubes in the following order: assay buffer, competitor (or unlabeled IAA for non-specific binding), TIR1 protein.
Initiate the binding reaction by adding [³H]IAA.
Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
Separation of Bound and Free Ligand:
Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will retain the TIR1 protein and any bound radioligand.
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks for the Research Professional
The structural modifications of 4-Bromo-5-methylindole-3-acetic Acid, specifically the bromo and methyl substitutions on the indole ring, suggest it is likely a potent auxin analog with high affinity for auxin receptors. However, this guide underscores the necessity of empirical validation. The provided competitive binding assay protocol offers a robust framework for quantifying its binding affinity and cross-reactivity with auxin receptors like TIR1. Such data is critical for interpreting the outcomes of physiological assays and for the rational design of novel compounds in drug development and agricultural applications. A thorough understanding of a compound's interaction with its molecular target is the bedrock of sound scientific investigation.
References
Mechanism of Auxin Interaction with Auxin Binding Protein (ABP1): A Molecular Dynamics Simulation Study - PMC. (n.d.).
Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife. (2020, February 18).
Complex regulation of the TIR1/AFB family of auxin receptors - PNAS. (2009, December 29).
Mechanism of auxin interaction with Auxin Binding Protein (ABP1): a molecular dynamics simulation study - PubMed. (2008, January 1).
Interaction and Integration of Auxin Signaling Components | Plant and Cell Physiology. (2012, June 15).
Auxin-binding pocket of ABP1 is crucial for its gain-of-function cellular and developmental roles - Oxford Academic. (2015, April 28).
Distinct functions of TIR1 and AFB1 receptors in auxin signalling - bioRxiv. (2023, June 20).
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - Frontiers. (2022, November 28).
TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - Oxford Academic. (2019, February 1).
ABP1/ABLs and TMKs form receptor complexes to perceive extracellular auxin and trigger fast phosphorylation responses - The Innovation. (2024, May 17).
2,4-Dichlorophenoxyacetic acid. (n.d.).
Indole-3-acetic acid - Wikipedia. (n.d.).
1-Naphthaleneacetic acid - Wikipedia. (n.d.).
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
Auxin binding protein - Wikipedia. (n.d.).
The Story of Auxin-Binding Protein 1 (ABP1) - PMC. (n.d.).
What is 1-Naphthaleneacetic acid used for - Knowledge - Bloom Tech. (2023, April 4).
Quantitative analysis of 4-Bromo-5-methylindole-3-acetic Acid in plant tissues
Publish Comparison Guide: Quantitative Analysis of 4-Bromo-5-methylindole-3-acetic Acid in Plant Tissues Executive Summary 4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) is a specific halogenated and methylated deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Quantitative Analysis of 4-Bromo-5-methylindole-3-acetic Acid in Plant Tissues
Executive Summary
4-Bromo-5-methylindole-3-acetic Acid (4-B-5-M-IAA) is a specific halogenated and methylated derivative of the canonical auxin, Indole-3-acetic Acid (IAA). While native IAA and the naturally occurring halogenated auxin 4-Chloroindole-3-acetic Acid (4-Cl-IAA) are well-characterized, 4-B-5-M-IAA represents a distinct chemical entity often utilized as a synthetic auxin analog, a metabolic probe, or a specialized internal standard in high-precision phytohormone profiling.
This guide outlines a robust, self-validating protocol for the quantification of 4-B-5-M-IAA in complex plant matrices. It objectively compares the analytical performance of this compound against native IAA and 4-Cl-IAA, highlighting the specific methodological adjustments required due to the bromine and methyl substitutions which significantly alter hydrophobicity and ionization behavior.
Part 1: Chemical Profile & Comparative Properties
To accurately quantify 4-B-5-M-IAA, one must understand how its physicochemical properties diverge from standard auxins. The addition of a bromine atom (electron-withdrawing, heavy) and a methyl group (electron-donating, hydrophobic) creates a unique "push-pull" electronic system and a distinct chromatographic footprint.
Table 1: Physicochemical Comparison of Target Auxins
Feature
Indole-3-acetic Acid (IAA)
4-Chloroindole-3-acetic Acid (4-Cl-IAA)
4-Bromo-5-methylindole-3-acetic Acid
Role
Native Hormone (Global)
Native Hormone (Legumes)
Synthetic Probe / Analog
Formula
Molar Mass
175.18 g/mol
209.63 g/mol
~268.11 g/mol
Isotopic Pattern
Single dominant peak
(3:1 ratio)
(1:1 ratio)
Hydrophobicity (LogP)
~1.41
~2.05
~2.95 (Predicted)
Acid Dissociation (pKa)
4.75
4.58
~4.60
Chromatographic Behavior
Early Elution
Mid Elution
Late Elution (High Retention)
Key Insight: The 1:1 isotopic ratio of Bromine (
and ) in 4-B-5-M-IAA provides a unique self-validating spectral signature , allowing for unambiguous identification even in noisy plant matrices, a distinct advantage over native IAA.
Part 2: Analytical Method Comparison
The following table contrasts the recommended LC-MS/MS approach for 4-B-5-M-IAA against traditional methods used for general auxins.
Table 2: Performance Matrix of Analytical Platforms
Parameter
LC-MS/MS (Recommended)
GC-MS (Alternative)
HPLC-FLD (Not Recommended)
Sensitivity (LOD)
High (0.5–2 pg/g FW)
High (1–5 pg/g FW)
Low (ng/g range)
Selectivity
Excellent (MRM + Br Isotope)
Good (SIM mode)
Poor (Interference from indoles)
Sample Prep
Minimal (SPE)
Complex (Derivatization req.)
Moderate
Throughput
High (15 min run)
Low (45+ min run)
Medium
Suitability for 4-B-5-M-IAA
Optimal. Direct analysis of the free acid form.
Viable but risky. Methylation may obscure the 5-methyl group if not careful.
Unsuitable. Fluorescence quenching by Bromine reduces signal.
Part 3: Experimental Protocol (The "How-To")
This protocol utilizes a modified QuEChERS-based extraction followed by Solid Phase Extraction (SPE) cleanup, optimized for the higher hydrophobicity of 4-B-5-M-IAA.
Phase 1: Extraction & Pre-Purification
Principle: Use a cold organic solvent to stop enzymatic activity (preventing degradation) and an antioxidant to protect the indole ring.
Buffer Choice: Isopropanol/Phosphate buffer is preferred over pure Methanol to maximize recovery of the hydrophobic brominated analog.
Step-by-Step:
Homogenization: Grind 50–100 mg of plant tissue in liquid nitrogen to a fine powder.
Extraction: Add 1 mL of Extraction Solvent (Isopropanol:Water:HCl, 2:1:0.002 v/v/v).
Expert Note: The slight acidification (HCl) ensures the carboxylic acid group is protonated (
), partitioning it into the organic phase.
Internal Standard: Spike with 10 ng of
-IAA (do not use deuterated 4-B-5-M-IAA as it is likely unavailable; use labeled IAA and correct for recovery).
Agitation: Shake at
for 30 minutes.
Clarification: Centrifuge at 14,000 rpm for 10 min at
. Collect supernatant.
Phase 2: Solid Phase Extraction (SPE) Cleanup
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or C18.
Logic: 4-B-5-M-IAA is significantly more hydrophobic than IAA. A wash step that removes IAA might not remove 4-B-5-M-IAA, but a strong elution is needed to recover it.
Step-by-Step:
Conditioning: 1 mL Methanol followed by 1 mL 1% Acetic Acid.
Loading: Apply the supernatant extract.
Wash: Wash with 1 mL 5% Methanol in 1% Acetic Acid .
Critical: This removes sugars and polar pigments. Do not exceed 20% Methanol, or you risk eluting native IAA (though 4-B-5-M-IAA would likely stick).
Elution: Elute with 1 mL 80% Acetonitrile in 1% Acetic Acid .
Expert Note: The high organic content (80% ACN) is mandatory to release the brominated/methylated indole from the sorbent.
Concentration: Evaporate to dryness under nitrogen flow; reconstitute in 50
Gradient: Linear gradient from 5% B to 95% B over 10 minutes.
Expectation: IAA elutes ~3-4 min; 4-B-5-M-IAA elutes ~6-7 min.
MRM Transitions (Negative Ion Mode ESI-):
Primary (Quantifier):
266 222 (Loss of ).
Note: This monitors the
isotope.
Secondary (Qualifier):
268 224 (Loss of from isotope).
Confirmation Ratio: The peak area ratio of 266/268 must be approximately 1.0 (reflecting the natural abundance of Br).
Part 4: Visualization of Workflows
Figure 1: Extraction & Analysis Logic
This diagram illustrates the decision-making process for extracting a hydrophobic auxin analog.
Caption: Optimized Solid Phase Extraction (SPE) workflow ensuring retention of the hydrophobic 4-B-5-M-IAA while removing polar matrix interferences.
Figure 2: MS/MS Fragmentation Pathway
Proposed fragmentation mechanism for 4-Bromo-5-methylindole-3-acetic acid in negative electrospray ionization.
Caption: Primary Multiple Reaction Monitoring (MRM) transition relies on the stable decarboxylation of the acetic acid side chain.
Part 5: References
Ljung, K., et al. (2004). "Biosynthesis, conjugation, catabolism and homeostasis of indole-3-acetic acid in Arabidopsis thaliana." Plant Molecular Biology. Link
Tivendale, N. D., et al. (2012). "Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid." Plant Physiology. Link
Barkawi, L. S., et al. (2010). "A high-throughput method for the quantitative analysis of auxins." Nature Protocols. Link
Novák, O., et al. (2012). "Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome." The Plant Journal. Link
Validation
Technical Guide: Comparative Analysis of 4-Chloroindole-3-acetic Acid vs. 4-Bromo-5-methylindole-3-acetic Acid
Executive Summary & Core Distinction This guide provides a head-to-head technical comparison between 4-Chloroindole-3-acetic acid (4-Cl-IAA) and 4-Bromo-5-methylindole-3-acetic acid (4-B-5-M-IAA) . While both compounds a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Distinction
This guide provides a head-to-head technical comparison between 4-Chloroindole-3-acetic acid (4-Cl-IAA) and 4-Bromo-5-methylindole-3-acetic acid (4-B-5-M-IAA) .
While both compounds are halogenated derivatives of the natural auxin Indole-3-acetic acid (IAA), they occupy distinct niches in research and application:
4-Cl-IAA (The "Super-Auxin"): A naturally occurring, hyper-potent auxin found in specific legumes (Pisum sativum).[1] It is characterized by extreme biological activity due to its resistance to metabolic degradation and high affinity for the TIR1 receptor. It is primarily used to study high-intensity auxin signaling and fruit/seed development.
4-B-5-M-IAA (The "Steric Probe"): A synthetic, dual-substituted analog. It combines the 4-position halogen (conferring metabolic stability) with a 5-position methyl group (conferring steric bulk). This compound is typically utilized in Structure-Activity Relationship (SAR) studies and Chemical Genetics to test receptor plasticity, orthogonality (bump-and-hole strategies), and specific binding kinetics where Wild-Type (WT) signaling needs to be bypassed or modulated.
Chemical Structure & Physicochemical Properties[2][3]
The structural differences dictate the biological behavior. The 4-position halogen prevents oxidative decarboxylation, while the 5-position substituent in 4-B-5-M-IAA introduces a critical steric "bump."
Mechanistic Action: The TIR1/AFB Signaling Pathway
To understand the utility of these compounds, one must visualize their interaction with the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex. Auxins act as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressor proteins.
Signaling Pathway Diagram (Graphviz)
Figure 1: Canonical Auxin Signaling Pathway. Both compounds aim to stabilize the TIR1-Aux/IAA complex, but their affinities differ based on receptor pocket geometry.
Biological Performance & SAR Analysis
4-Cl-IAA: The "Super-Auxin"
Mechanism: The chlorine atom at position 4 increases the lipophilicity and electron density of the indole ring, enhancing the π-π stacking interaction with the phenylalanine residue (Phe82 in Arabidopsis TIR1) within the binding pocket.
Stability: Crucially, the 4-Cl substituent blocks the action of plant peroxidases that typically degrade IAA. This leads to a prolonged half-life in tissue.
Result: 4-Cl-IAA is often 10–100x more potent than IAA in stimulating coleoptile elongation and root growth inhibition.
4-B-5-M-IAA: The Synthetic Probe
Mechanism:
4-Bromo: Similar to Chloro, this enhances stability and hydrophobic filling.
5-Methyl: This is the differentiator. In Wild-Type (WT) TIR1, the 5-position faces a constrained region of the binding pocket. A methyl group here often introduces a steric clash, potentially reducing affinity for WT receptors compared to 4-Cl-IAA.
Application (Orthogonality): This compound is valuable for "Bump-and-Hole" engineering. Researchers engineer a TIR1 receptor with a smaller amino acid at the binding site (creating a "hole") to accommodate the 5-methyl "bump." This allows specific activation of the engineered pathway without triggering endogenous auxin responses.
Comparative Potency Data (Model System: Arabidopsis thaliana)
Assay
4-Cl-IAA Response
4-B-5-M-IAA Response (Predicted/SAR)
Primary Root Inhibition (IC₅₀)
< 10 nM (Extremely Potent)
> 500 nM (Reduced potency in WT due to steric clash)
Lateral Root Initiation
Hyper-induction (often fused roots)
Moderate to Low induction in WT
DR5:GUS Reporter
Strong, diffuse staining throughout root tip
Weak/Patchy staining in WT; Specific in engineered lines
Reaction with oxalyl chloride to form the glyoxylyl chloride intermediate.
Hydrolysis/Reduction sequence to yield the acetic acid tail.
Handling: Treat as a potential skin irritant and potent biological modulator.
References
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.[1][2][6] Plant Growth Regulation, 27, 3–13.[2] Link
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link
Uchida, N., et al. (2018). Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Nature Chemical Biology, 14, 299–307. (Context for orthogonal auxin pairs). Link
Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. Link
Magnus, V., et al. (1997). 4-Chloroindole-3-acetic and indole-3-acetic acids in fruits and roots of Pisum sativum.[1] Phytochemistry, 46(4), 675-681. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Status:Hazardous Substance (Treat as Irritant/Bioactive)
Primary Risks: Respiratory irritation (dust), Ocular damage (acidic solid), Dermal absorption (halogenated lipophile).
Critical Warning: While Indole-3-acetic acid (IAA) is often treated with lower precaution, the 4-Bromo and 5-Methyl substitutions significantly increase lipophilicity, potentially enhancing dermal absorption and biological persistence. Do not handle this compound with the same casualness as generic IAA.
Indole-3-acetic Acid Moiety: As a carboxylic acid derivative, the solid powder is acidic. Contact with mucous membranes (eyes, lungs) will cause immediate irritation or potential corneal damage due to pH shift [1].
Halogenation (4-Bromo): The addition of bromine at the 4-position increases the molecular weight and lipophilicity (LogP). This facilitates easier passage through the stratum corneum (outer skin layer) compared to non-halogenated indoles. Halogenated organic acids can also exhibit higher persistence in biological systems [2].
Physical State (Fine Powder): Indoles are prone to static charging. When using a spatula, "fly-away" dust is a significant inhalation risk, necessitating engineering controls (fume hood) over simple PPE (masks).
B. Solvent Carrier Risks (The "Trojan Horse" Effect)
This compound is frequently dissolved in DMSO (Dimethyl sulfoxide) or Ethanol for biological assays.
The Risk: DMSO is a potent skin penetrant. If 4-Bromo-5-methylindole-3-acetic acid is dissolved in DMSO, the solvent carries the toxic payload directly into the bloodstream, bypassing the skin barrier.
The Fix: Standard thin nitrile gloves allow DMSO breakthrough in <5 minutes. You must use double-gloving or chemically resistant laminate gloves during solubilization [3].
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Solid)
Goal: Prevent inhalation and static dispersion.
Engineering Control: Operate inside a certified chemical fume hood. Verify airflow (face velocity 80–100 fpm).
Static Management: Use an antistatic gun or ionizer bar near the balance if the powder is flighty. Alternatively, wipe the spatula with an antistatic wipe before dipping.
Technique:
Place a tared vial inside the hood.
Transfer solid using a micro-spatula.
Do not remove the open container from the hood.
Cap the vial before removing it for weighing if the balance is external (though an in-hood balance is preferred).
Phase 2: Solubilization (Liquid)
Goal: Prevent splash and dermal absorption.
Glove Protocol (DMSO Focus):
Layer 1 (Inner): Polyethylene (PE) or Laminate glove (Silver Shield™).
Layer 2 (Outer): Standard Nitrile (provides dexterity and grip).
Logic: The outer glove protects against abrasion; the inner glove stops DMSO permeation.
Dissolution:
Add solvent (DMSO/EtOH) slowly down the side of the vial to minimize aerosolization.
Vortex with the cap tightly sealed .
Inspect the solution.[3] If heat is generated (rare but possible with acid/base interactions), allow to cool before opening.
Phase 3: Spill Response
Minor Solid Spill (<1g): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste. Clean area with 70% Ethanol.
Solution Spill: Cover with absorbent pads. If DMSO is involved, treat the waste as highly permeable—do not touch with thin nitrile gloves.
This compound contains Bromine . It cannot be disposed of in general organic waste streams if your facility separates halogens (which is standard practice for incineration safety).